Pilaralisib
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-[3-[[3-(2-chloro-5-methoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6O4S/c1-25(2,27)24(33)28-15-7-6-8-17(13-15)37(34,35)32-23-22(29-19-9-4-5-10-20(19)30-23)31-21-14-16(36-3)11-12-18(21)26/h4-14H,27H2,1-3H3,(H,28,33)(H,29,31)(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINPEPAQOBZPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025731 | |
| Record name | 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934526-89-3 | |
| Record name | Pilaralisib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934526-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pilaralisib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934526893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pilaralisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11772 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 934526-89-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PILARALISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ES45KTMK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pilaralisib: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pilaralisib (SAR245408/XL147) is a potent, orally bioavailable, and reversible pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor that has demonstrated antitumor activity in preclinical models and clinical trials. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, focusing on its molecular target, downstream signaling effects, and its impact on cellular processes. This document includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development efforts in the field of oncology.
Introduction to this compound and the PI3K Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.
This compound is a small molecule inhibitor that targets all four isoforms of Class I PI3K (α, β, γ, and δ), thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition of PIP3 production leads to the attenuation of downstream signaling through key effectors such as AKT and mammalian target of rapamycin (mTOR), ultimately resulting in reduced cancer cell proliferation and survival.
Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting the catalytic activity of Class I PI3K isoforms. This inhibition is ATP-competitive and leads to a cascade of downstream effects.
Direct Inhibition of PI3K Isoforms
This compound has been shown to potently inhibit the alpha, delta, and gamma isoforms of PI3K, with a lesser potency towards the beta isoform. This broad inhibition of Class I PI3Ks is crucial for its activity across different cancer types where different isoforms may be the primary drivers of the oncogenic signaling.
Downstream Signaling Cascade
The inhibition of PI3K by this compound prevents the phosphorylation of PIP2 to PIP3. PIP3 acts as a second messenger that recruits and activates downstream proteins containing pleckstrin homology (PH) domains, most notably AKT. The reduction in PIP3 levels leads to decreased phosphorylation and activation of AKT. Consequently, the phosphorylation of downstream AKT substrates, including mTOR, is also reduced. This cascade of inhibition disrupts the entire PI3K/AKT/mTOR signaling axis.
Preclinical Profile of Pilaralisib (SAR245408): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pilaralisib (SAR245408, formerly XL147) is a potent, orally bioavailable, and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has undergone extensive preclinical evaluation.[1][2] Activation of the PI3K/AKT/mTOR signaling pathway is a frequent event in a multitude of human cancers, driving tumor cell growth, proliferation, survival, and resistance to therapy.[1][3] this compound has demonstrated robust anti-tumor activity in a variety of preclinical cancer models, both as a single agent and in combination with other anticancer therapies.[1] This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the methodologies employed in its preclinical assessment.
Mechanism of Action
This compound is a reversible, ATP-competitive inhibitor of the class I PI3K isoforms (α, β, δ, and γ).[4] By binding to the ATP-binding pocket of the PI3K enzyme, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT, and subsequently mTOR.[3] This inhibition of the PI3K/AKT/mTOR pathway ultimately results in the suppression of tumor cell growth and induction of apoptosis.[1][2]
Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates numerous cellular processes. The following diagram illustrates the canonical pathway and the point of intervention by this compound.
Quantitative Preclinical Data
The preclinical activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 39[4][5] |
| PI3Kβ | 383[4][5] |
| PI3Kδ | 36[4][5] |
| PI3Kγ | 23[4][5] |
Table 2: In Vitro Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| PPTP Cell Lines (Median) | Various Pediatric Cancers | Cytotoxicity Assay | 10.9 (range 2.7 - 24.5)[4] |
| PC-3 | Prostate Cancer | EGF-induced PIP3 production | 0.220[5] |
| MCF7 | Breast Cancer | EGF-induced PIP3 production | 0.347[5] |
| PC-3 | Prostate Cancer | pAKT (S473) inhibition | 0.477[5] |
| PC-3 | Prostate Cancer | pS6 inhibition | 0.776[5] |
Table 3: Preclinical Pharmacokinetics of this compound in Mice
| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 100 | ~1500 | ~4 | ~15000 |
| 300 | >4000 | ~4 | >40000 |
Note: The pharmacokinetic data is estimated from graphical representations in the cited literature and should be considered approximate.
Table 4: Preclinical Pharmacodynamics of this compound in Tumor Xenografts
| Dose (mg/kg, p.o.) | Time Point (h) | pAKT Inhibition (%) |
| 100 | 4 | 65 - 81[5] |
| 300 | 4 | 65 - 81[5] |
| 300 | 24 | 51 - 78[5] |
| 300 | 48 | 25 - 51[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. This section outlines the key experimental protocols used in the evaluation of this compound.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against class I PI3K isoforms.
Methodology:
-
Reaction Setup: Kinase reactions are initiated in a 20 µL volume by combining the test compound (this compound at varying concentrations), ATP, and the respective PI3K isoform enzyme (PI3Kα, β, γ, or δ).[4]
-
Enzyme and Substrate Concentrations:
-
Incubation: The reaction mixture is incubated to allow for ATP consumption.
-
Detection: Kinase activity is measured as the percentage of ATP consumed using a luciferase-luciferin-coupled chemiluminescence assay.[4]
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT/WST-1)
Objective: To assess the cytotoxic activity of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., BT474) are seeded in 96-well plates at a density of 10,000 cells per well and allowed to adhere for 24 hours.[4]
-
Compound Treatment: Cells are treated with varying concentrations of this compound or DMSO (vehicle control) and incubated for 5 days.[4]
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation. The crystals are then solubilized, and the absorbance is measured.
-
WST-1 Assay: Pre-mixed WST-1 reagent is added to each well, and after incubation, the absorbance is measured.[4]
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (DMSO-treated) cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Western Blot Analysis
Objective: To evaluate the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Methodology:
-
Cell Lysis: Cancer cells are treated with this compound for a specified duration, after which they are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., AKT, S6 ribosomal protein).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the extent of inhibition.
In Vivo Tumor Xenograft Studies
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nu/nu or athymic nude mice) are used.[4]
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at a specified dose and schedule (e.g., 100 mg/kg daily).[4] The control group receives the vehicle.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints may include tumor growth delay and overall survival.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.[4]
Mandatory Visualizations
Experimental Workflow for Preclinical Evaluation of this compound
Logical Relationship of this compound's Therapeutic Rationale
References
- 1. Frontiers | Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
- 2. Flowchart Creation [developer.mantidproject.org]
- 3. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
Pilaralisib: A Technical Guide to Target Profile and Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilaralisib (also known as XL147 and SAR245408) is a potent, orally bioavailable small molecule inhibitor of the Class I phosphoinositide 3-kinases (PI3Ks).[1][2][3] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations or amplification of PI3K genes, is a frequent event in human cancers, making it a key target for therapeutic intervention.[1][4] this compound has been investigated in clinical trials for a variety of solid tumors and hematological malignancies, including breast cancer, non-small cell lung cancer, and chronic lymphocytic leukemia.[2][5][6][7] This technical guide provides an in-depth overview of the target profile and isoform selectivity of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Target Profile and Isoform Selectivity
This compound is a pan-Class I PI3K inhibitor, demonstrating potent activity against the α, δ, and γ isoforms, with weaker activity against the β isoform.[8][9] It functions as an ATP-competitive inhibitor, reversibly binding to the kinase domain of the p110 catalytic subunit of PI3K.[3][9] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that activates downstream signaling components, most notably the serine/threonine kinase Akt.[1]
Quantitative Inhibitory Activity
The isoform selectivity of this compound has been characterized through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Target | IC50 (nM) |
| PI3Kα | 39[8][9] |
| PI3Kβ | 383[9] |
| PI3Kγ | 23[8][9] |
| PI3Kδ | 36[8][9] |
| DNA-PK | 4750[2] |
| VPS34 | 6974[2] |
Data presented as IC50 values determined in cell-free kinase assays.
This compound exhibits significantly higher potency against the α, γ, and δ isoforms of PI3K compared to the β isoform.[9] It also shows weak activity against the related kinases DNA-dependent protein kinase (DNA-PK) and vacuolar protein sorting 34 (VPS34).[2]
Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that this compound targets. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | PI3K | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. revvity.com [revvity.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Pan-PI3K Inhibition: A Technical Deep Dive into its Role in Modulating Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its hyperactivation is one of the most frequent oncogenic events across a wide spectrum of human cancers, making it a prime target for therapeutic intervention.[3][4][5][6][7] Pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, γ, and δ), represent a broad-based strategy to abrogate this aberrant signaling and impede tumor progression.[8] This technical guide provides an in-depth analysis of the role of pan-PI3K inhibition in tumor growth, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the underlying molecular and experimental frameworks.
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular stimuli like growth factors and hormones. This leads to the recruitment and activation of PI3K at the cell membrane, where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[9] Activated AKT proceeds to phosphorylate a plethora of substrates, including the mammalian target of rapamycin (mTOR), which ultimately orchestrates protein synthesis and cell growth.[10] The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a crucial negative regulator of this pathway by dephosphorylating PIP3.[3] In many cancers, loss-of-function mutations in PTEN or activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) lead to constitutive pathway activation and uncontrolled cell proliferation.[1]
Pan-PI3K inhibitors are designed to competitively bind to the ATP-binding pocket of the PI3K enzyme, thereby preventing the phosphorylation of PIP2 and blocking the entire downstream signaling cascade.[11] This comprehensive inhibition aims to halt the pro-tumorigenic signals driven by any of the class I PI3K isoforms, offering a therapeutic advantage in cancers where multiple isoforms may contribute to the malignant phenotype.
Preclinical Efficacy of Pan-PI3K Inhibitors
The antitumor activity of pan-PI3K inhibitors has been extensively evaluated in preclinical models, demonstrating their ability to inhibit cell proliferation and induce apoptosis across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these inhibitors.
Table 1: In Vitro Potency (IC50) of Pan-PI3K Inhibitors Against PI3K Isoforms
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 6.4 | 0.7 |
| Pilaralisib (XL147) | 39 | 383 | 23 | 36 |
| Voxtalisib (XL765) | 39 | 110 | 9 | 43 |
Data sourced from MedchemExpress and Selleck Chemicals product pages.[5][10][12][13][14]
Table 2: In Vitro Anti-proliferative Activity (IC50) of Pan-PI3K Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Buparlisib (BKM120) | D384 | Medulloblastoma | 0.2787 |
| D458 | Medulloblastoma | 0.345 | |
| D283 | Medulloblastoma | 0.5159 | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 1.05 - 2.34 | |
| Loucy | T-cell Acute Lymphoblastic Leukemia | 1.05 - 2.34 | |
| A2780 | Ovarian Cancer | 0.1 - 0.7 | |
| U87MG | Glioblastoma | 0.1 - 0.7 | |
| MCF7 | Breast Cancer | 0.1 - 0.7 | |
| DU145 | Prostate Cancer | 0.1 - 0.7 | |
| Pictilisib (GDC-0941) | U87MG | Glioblastoma | 0.95 |
| A2780 | Ovarian Cancer | 0.14 | |
| PC3 | Prostate Cancer | 0.28 | |
| MDA-MB-361 | Breast Cancer | 0.72 | |
| HCT116 | Colorectal Cancer | 1.081 | |
| DLD1 | Colorectal Cancer | 1.070 | |
| HT29 | Colorectal Cancer | 0.157 | |
| Copanlisib (BAY 80-6946) | HuCCT-1 | Cholangiocarcinoma | 0.147 |
| EGI-1 | Cholangiocarcinoma | 0.137 | |
| KPL4 | Breast Cancer | Mean of 19 nM for PIK3CA-mutant lines | |
| This compound (XL147) | Pediatric Cell Lines | Various | Median of 10.9 |
| Voxtalisib (XL765) | PC-3 | Prostate Cancer | 1.84 |
| MCF7 | Breast Cancer | 1.07 |
Data compiled from various sources.[12][13][14][15][16]
Clinical Efficacy and Safety of Pan-PI3K Inhibitors
The translation of preclinical findings into the clinical setting has been met with both promise and challenges. Several pan-PI3K inhibitors have advanced through clinical trials, demonstrating varying degrees of efficacy and distinct toxicity profiles.
Table 3: Clinical Efficacy of Select Pan-PI3K Inhibitors in Solid Tumors
| Inhibitor | Trial (Cancer Type) | Treatment Arm | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) (months) |
| Buparlisib (BKM120) | BELLE-2 (HR+/HER2- Breast Cancer) | Buparlisib + Fulvestrant | - | - | 6.9 |
| BELLE-2 (HR+/HER2- Breast Cancer) | Placebo + Fulvestrant | - | - | 5.0 | |
| Phase I (ER+ Metastatic Breast Cancer) | Buparlisib + Fulvestrant | - | 58.6% | - | |
| BASALT-1 (NSCLC) | Buparlisib Monotherapy | 3.3% (squamous), 3.0% (non-squamous) | 46.7% (squamous), 45.5% (non-squamous) | 12-week PFS rate: 23.3% (squamous), 20.0% (non-squamous) | |
| Pictilisib (GDC-0941) | FERGI (ER+ Advanced Breast Cancer) | Pictilisib + Fulvestrant | 7.3% | 19.5% | 6.6 |
| FERGI (ER+ Advanced Breast Cancer) | Placebo + Fulvestrant | 5.0% | 35.0% | 5.1 | |
| PEGGY (HR+/HER2- Breast Cancer) | Pictilisib + Paclitaxel | - | - | 8.2 | |
| PEGGY (HR+/HER2- Breast Cancer) | Placebo + Paclitaxel | - | - | 7.8 | |
| Copanlisib (BAY 80-6946) | Phase I (Advanced Solid Tumors) | Copanlisib Monotherapy | 6% (1 CR, 2 PRs) | - | - |
Data compiled from multiple clinical trial reports.[2][9][11][15][17][18][19][20][21][22][23][24][25][26][27][28]
Table 4: Common Grade 3-4 Adverse Events Associated with Pan-PI3K Inhibitors
| Inhibitor | Adverse Event | Incidence (%) |
| Buparlisib (BKM120) | Hyperglycemia | 15 |
| Alanine Aminotransferase (ALT) Increase | 26 | |
| Aspartate Aminotransferase (AST) Increase | 18 | |
| Rash | 8 | |
| Depression | 5 | |
| Anxiety | 5 | |
| Pictilisib (GDC-0941) | Rash (maculopapular) | DLT at 450mg and 330mg |
| Grade 3 or worse AEs (with fulvestrant) | 61 | |
| Copanlisib (BAY 80-6946) | Hyperglycemia | 33.1 - 40 |
| Hypertension | 23.2 - 23.9 | |
| Neutropenia | 9.2 (Grade 3), 14.8 (Grade 4) | |
| Diarrhea | 8.5 |
Data compiled from clinical trial safety reports.[2][11][15][22][23][25][29][30][31]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of pan-PI3K inhibition.
Caption: The PI3K/AKT/mTOR signaling pathway and the mechanism of pan-PI3K inhibition.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Buparlisib plus fulvestrant versus placebo plus fulvestrant for postmenopausal, hormone receptor-positive, human epidermal growth factor receptor 2-negative, advanced breast cancer: Overall survival results from BELLE-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current clinical development of PI3K pathway inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K Inhibitors in Advanced Breast Cancer: The Past, The Present, New Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. kumc.edu [kumc.edu]
- 13. Cell Counting & Health Analysis [sigmaaldrich.com]
- 14. Efficacy and safety of buparlisib, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: a phase 2, open-label, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pictilisib for oestrogen receptor-positive, aromatase inhibitor-resistant, advanced or metastatic breast cancer (FERGI): a randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Buparlisib plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
- 19. Pictilisib for oestrogen receptor-positive, aromatase inhibitor-resistant, advanced or metastatic breast cancer (FERGI): a randomised, double-blind, placebo-controlled, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 22. breastcancer.org [breastcancer.org]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Buparlisib plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ascopubs.org [ascopubs.org]
- 30. Long-term safety and efficacy of the PI3K inhibitor copanlisib in patients with relapsed or refractory indolent lymphoma: 2-year follow-up of the CHRONOS-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Optimal Management of Adverse Events From Copanlisib in the Treatment of Patients With Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Pilaralisib (SAR245408/XL147): A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pilaralisib, also known as SAR245408 or XL147, is a potent and selective, orally bioavailable small molecule inhibitor of the Class I phosphoinositide 3-kinase (PI3K) family of enzymes.[1][2] Dysregulation of the PI3K signaling pathway is a frequent event in a wide variety of human cancers, promoting tumor cell growth, survival, and resistance to therapies.[1] this compound has been investigated in numerous clinical trials for the treatment of solid tumors and hematological malignancies.[2][3] This technical guide provides an in-depth overview of this compound's chemical properties, a detailed account of its synthesis, a summary of its biological activity, and protocols for key experimental assays.
Chemical Structure and Properties
This compound is a complex molecule featuring a quinoxaline core linked to a sulfonamide and an amino acid amide moiety.
| Identifier | Value |
| IUPAC Name | 2-amino-N-[3-[[3-(2-chloro-5-methoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide[1] |
| Synonyms | SAR245408, XL147[2] |
| CAS Number | 934526-89-3[1] |
| Molecular Formula | C₂₅H₂₅ClN₆O₄S[1] |
| Molecular Weight | 541.02 g/mol [2] |
| SMILES String | CC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N[1] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the quinoxaline sulfonamide core and subsequent amidation. While specific, detailed industrial synthesis protocols are proprietary, a plausible synthetic route can be constructed based on patent literature, particularly methods for creating substituted N-(3-amino-quinoxalin-2-yl)-sulfonamides.[4]
The general strategy involves two key stages:
-
Formation of the N-(3-chloro-quinoxalin-2-yl)sulfonamide intermediate.
-
Nucleophilic aromatic substitution of the chlorine atom with the desired aniline moiety.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of N-(3-chloro-quinoxalin-2-yl)-3-(2-amino-2-methylpropanamido)benzenesulfonamide
-
Reaction Setup: To a solution of 2,3-dichloroquinoxaline in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add 2-amino-N-(3-sulfamoylphenyl)-2-methylpropanamide.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the reaction mixture.
-
Reaction Conditions: Heat the mixture, for example to 80-100 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture and pour it into water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography to yield the N-(3-chloro-quinoxalin-2-yl)sulfonamide intermediate.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the N-(3-chloro-quinoxalin-2-yl)sulfonamide intermediate from Step 1 in a high-boiling point solvent like xylene or 1,4-dioxane.
-
Addition of Amine: Add 2-chloro-5-methoxyaniline to the solution.
-
Catalysis and Reaction Conditions: Add a pyridine base, such as 2,6-dimethylpyridine (lutidine), to catalyze the reaction.[4] Heat the mixture to reflux (e.g., 120-150 °C) for several hours until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture and dilute it with an organic solvent like ethyl acetate. Wash the organic layer sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography on silica gel.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of Class I PI3K isoforms.[5] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. In many cancers, this pathway is constitutively activated through mutations in PIK3CA (encoding the p110α catalytic subunit) or loss of the tumor suppressor PTEN.
By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] The reduction in PIP3 levels leads to decreased activation of downstream effectors, including the serine/threonine kinase AKT, which in turn reduces the phosphorylation and activation of numerous substrates, including mTOR, ultimately leading to decreased cell growth and survival in cancer cells.[1][3]
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) | Notes |
| PI3Kα (p110α) | 39 | [3][6] |
| PI3Kβ (p110β) | 383 | [3][6] |
| PI3Kγ (p110γ) | 23 | [3][6] |
| PI3Kδ (p110δ) | 36 | [3][6] |
| mTOR | >15,000 | Highly selective over mTOR.[6] |
| DNA-PK | 4,750 | [6] |
| VPS34 | ~7,000 | [6] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC₅₀ (nM) |
| EGF-induced PIP3 Production | PC-3 | 220 |
| MCF7 | 347 | |
| EGF-stimulated pAKT Phosphorylation | PC-3 | 477 |
| S6 Phosphorylation | PC-3 | 776 |
Data sourced from MedchemExpress.[6]
Table 3: Summary of Selected Clinical Trial Data
| Trial Identifier | Phase | Condition(s) | Key Findings |
| NCT00756847 | I | Advanced Solid Tumors | MTD of capsule formulation established at 600 mg once daily. Preliminary clinical activity observed. |
| NCT01240460 | I | Glioblastoma | Investigated safety and tolerability.[7] |
| NCT01013324 | II | Endometrial Cancer | Favorable safety profile but minimal single-agent antitumor activity.[3][7] |
| Phase I Expansion | I | CLL / Lymphoma | Acceptable safety profile. Partial responses observed in 50% of CLL patients and 20% of lymphoma patients. |
Experimental Protocols
Protocol 5.1: In Vitro PI3K Kinase Assay
This protocol outlines a method to determine the IC₅₀ of this compound against PI3K isoforms.
-
Reagents and Materials: Recombinant human PI3K isoforms (α, β, γ, δ), lipid substrate (e.g., PIP2), ³²P-γ-ATP, kinase assay buffer, this compound stock solution, scintillation counter.
-
Assay Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the respective PI3K enzyme, and the this compound dilution (or DMSO for control).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ³²P-γ-ATP.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by adding a stop solution (e.g., 8M HCl).
-
Extract the radiolabeled PIP3 product using a chloroform/methanol mixture.
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 5.2: Cell Proliferation (MTT) Assay
This protocol measures the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., BT474, PC-3) in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.[7]
-
Treatment: Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubation: Incubate the plates for an extended period, typically 5 days.[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each treatment group compared to the control and determine the IC₅₀ value.
Protocol 5.3: Western Immunoblotting for Pharmacodynamic Analysis
This protocol is used to assess the inhibition of PI3K pathway signaling in cells or tumor tissues.
-
Sample Preparation: Treat cells with this compound for a specified time, or collect tumor lysates from treated animals. Lyse the cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-AKT, p-S6) and total proteins (e.g., AKT, S6) overnight at 4 °C.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the corresponding total protein levels to determine the extent of pathway inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Exelixis/Sanofi - AdisInsight [adisinsight.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2012052420A1 - Method for preparing substituted n-(3-amino-quinoxalin-2-yl)-sulfonamides and their intermediates n-(3-chloro-quinoxalin-2-yl)sulfonamides - Google Patents [patents.google.com]
- 5. paperso.journal7publish.com [paperso.journal7publish.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and Development of Pilaralisib (SAR245408/XL147)
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Pilaralisib, a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.
Discovery and Rationale
The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway, often due to mutations in the PIK3CA gene or inactivation of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers, making it a key therapeutic target.[1][2][3]
This compound (also known as SAR245408 and XL147) was developed as an orally bioavailable small molecule designed to selectively inhibit the activity of class I PI3K isoforms.[2][4] The rationale behind developing a pan-class I inhibitor was to achieve a more complete pathway inhibition, which could be advantageous in malignancies where multiple PI3K isoforms contribute to tumorigenesis, such as in B-cell malignancies.[5]
Mechanism of Action
This compound is a selective and reversible, ATP-competitive inhibitor of the class I PI3K family of lipid kinases.[2][6] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5] In mammalian cells, the α and β isoforms are ubiquitously expressed, while the γ and δ isoforms are primarily restricted to hematopoietic cells.[5] By binding to the ATP-binding pocket of the p110 catalytic subunit, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] This inhibition of PIP3 production blocks the downstream activation of the PI3K/AKT/mTOR signaling cascade, ultimately leading to the inhibition of tumor cell growth and the induction of apoptosis in susceptible tumor cell populations.[2][4]
Preclinical Development
This compound demonstrated potent activity in a range of preclinical studies, establishing its mechanism of action and anti-tumor efficacy.
In Vitro Activity
This compound was evaluated in cell-free enzymatic assays and cell-based assays to determine its potency and selectivity against PI3K isoforms and its effect on downstream signaling.
Table 1: this compound In Vitro Enzymatic Inhibition
| PI3K Isoform | IC50 (nM) | Reference(s) |
|---|---|---|
| PI3Kα (p110α) | 39 | [6][7] |
| PI3Kβ (p110β) | 383 - 617 | [5][7] |
| PI3Kγ (p110γ) | 23 | [6][7] |
| PI3Kδ (p110δ) | 36 |[6][7] |
Table 2: this compound Cellular Activity
| Assay | Cell Line | IC50 (nM) | Reference(s) |
|---|---|---|---|
| EGF-induced PIP3 Production | PC-3 | 220 | [7] |
| EGF-induced PIP3 Production | MCF7 | 347 | [7] |
| p-AKT (Ser473) Inhibition | PC-3 | 477 | [7] |
| p-S6 Inhibition | PC-3 | 776 |[7] |
In Vivo Efficacy
In preclinical animal models, this compound demonstrated the ability to slow tumor growth or induce tumor shrinkage across various cancer types, including breast, lung, ovarian, and prostate cancers, as well as gliomas.[2][4] It also showed potential to enhance the anti-tumor effects of several chemotherapeutic agents.[2][4] For instance, in a PC-3 prostate cancer xenograft model, a 300 mg/kg dose of this compound resulted in maximal inhibition of downstream signaling markers at 4 hours, with partial inhibition persisting through 48 hours.[7]
Experimental Protocols
Protocol 1: Cell-Free PI3K Enzyme Inhibition Assay (General Methodology)
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) are purified. The substrate, PIP2, is prepared in a lipid vesicle solution.
-
Compound Dilution: this compound is serially diluted in DMSO to generate a range of test concentrations.
-
Reaction Initiation: The PI3K enzyme, this compound (or vehicle control), and lipid vesicles containing PIP2 are combined in a reaction buffer. The reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 20-30 minutes) to allow for the enzymatic conversion of PIP2 to PIP3.
-
Reaction Termination and Detection: The reaction is stopped, and the lipids are extracted. The amount of radiolabeled PIP3 produced is quantified using thin-layer chromatography (TLC) followed by autoradiography or by using a non-radioactive method like ELISA or luminescence-based assays.
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Protocol 2: In Vivo Tumor Xenograft Study (General Methodology)
-
Cell Culture and Implantation: Human cancer cells (e.g., PC-3) are cultured in appropriate media. A specific number of cells (e.g., 5 x 10⁶) are suspended in a suitable medium (like Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound, formulated in a suitable vehicle, is administered to the treatment group, typically via oral gavage, at predetermined doses and schedules (e.g., once daily). The control group receives the vehicle only.
-
Tumor Measurement and Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated (e.g., Volume = 0.5 x Length x Width²). Animal body weight and general health are also monitored.
-
Pharmacodynamic Analysis: At specified time points after the final dose, tumors may be harvested to analyze the modulation of the PI3K pathway (e.g., p-AKT levels) by Western blot or immunohistochemistry.
-
Efficacy Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The primary efficacy endpoint is typically tumor growth inhibition (TGI).
Clinical Development
This compound has been evaluated in multiple clinical trials as a monotherapy and in combination with other anti-cancer agents across a range of solid and hematological malignancies.
Phase I Monotherapy Studies
The initial Phase I trials focused on determining the safety, maximum tolerated dose (MTD), pharmacokinetics (PK), and preliminary efficacy of this compound.
A key Phase I study (NCT00486135) in patients with advanced solid tumors established the MTD for the capsule formulation.[5][8] A subsequent investigation evaluated a tablet formulation, which demonstrated different pharmacokinetic properties.[8][9] An expansion cohort of the initial Phase I study also assessed the agent in patients with Chronic Lymphocytic Leukemia (CLL) and lymphoma.[5][10]
Table 3: Key Phase I Monotherapy Study Results
| Study Population | Formulation | MTD / RP2D | Most Frequent Adverse Events (Any Grade) | Reference(s) |
|---|---|---|---|---|
| Advanced Solid Tumors | Capsule | 600 mg once daily (MTD) | Rash, Diarrhea, Fatigue | [5][11][12] |
| Advanced Solid Tumors | Tablet | 400 mg once daily (RP2D¹) | Gastrointestinal toxicities, Fatigue, Hyperglycemia | [8][9][13] |
| CLL / Lymphoma | Capsule | 600 mg once daily | Diarrhea (92%), Pyrexia (52%), Fatigue (44%) | [5][10] |
¹Recommended Phase II Dose, determined based on PK data as MTD was not reached.
Table 4: Pharmacokinetic Parameters of this compound (Capsule Formulation)
| Parameter | Value | Condition | Reference(s) |
|---|---|---|---|
| Tmax (median) | 6 - 11 hours | After repeated doses (100-600 mg) with paclitaxel/carboplatin | [11] |
| AUC₀₋₂₄ (mean, ng·h/mL) | 1,930,000 | 400 mg Capsule (Steady State) | [9] |
| AUC₀₋₂₄ (mean, ng·h/mL) | 2,653,000 | 600 mg Capsule (Steady State) |[9] |
Phase I Combination Studies
To explore potential synergies and overcome resistance, this compound was tested in combination with standard chemotherapy and other targeted agents.
Table 5: Phase I Combination Therapy Study Results
| Combination | Population | MTD of this compound | Key Outcome | Reference(s) |
|---|---|---|---|---|
| Paclitaxel + Carboplatin | Solid Tumors | 200 mg once daily (Tablet) | Favorable safety profile but did not enhance antitumor activity of chemotherapy. 7/52 patients had a partial response (PR). | [11] |
| Erlotinib | Solid Tumors | 400 mg once daily (Capsule) | Limited antitumor activity. 1/27 evaluable patients had a PR; 14/27 had stable disease. |[12][14] |
Phase II Monotherapy Study
A Phase II study was conducted to further evaluate the efficacy and safety of this compound in a specific patient population.
Table 6: Phase II Study in Advanced/Recurrent Endometrial Carcinoma
| Parameter | Result | Notes | Reference(s) |
|---|---|---|---|
| This compound Dose | 600 mg (capsules) or 400 mg (tablets) once daily | N = 67 patients | [15] |
| Objective Response Rate (ORR) | 6.0% | 4 patients (2 CR, 2 PR) | [15] |
| Progression-Free Survival (PFS) > 6 months | Not explicitly stated | Favorable safety profile but limited single-agent activity |[1][15] |
Conclusion
This compound is a potent, orally bioavailable, pan-class I PI3K inhibitor that has undergone extensive preclinical and clinical evaluation. Its development history illustrates a rational, mechanism-based approach to cancer therapy. Preclinical studies confirmed its on-target activity and demonstrated anti-tumor efficacy. Phase I trials established its safety profile and recommended dosage for both capsule and tablet formulations, showing an acceptable safety profile characterized primarily by rash, diarrhea, and hyperglycemia.[5][8] While this compound demonstrated preliminary clinical activity, particularly in hematologic malignancies, its efficacy as a monotherapy and in the tested combinations in solid tumors was modest.[5][11][15] These findings have contributed valuable insights into the therapeutic potential and challenges of targeting the PI3K pathway in oncology.
References
- 1. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies [mdpi.com]
- 2. This compound | C25H25ClN6O4S | CID 56599306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase I Trial of a Tablet Formulation of this compound, a Pan‐Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Trial of a Tablet Formulation of this compound, a Pan-Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I Trial of the Pan-PI3K Inhibitor this compound (SAR245408/XL147) in Patients with Chronic Lymphocytic Leukemia (CLL) or Relapsed/Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I Dose‐Escalation Study of this compound (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I Dose-Escalation Study of this compound (SAR245408, XL147), a Pan-Class I PI3K Inhibitor, in Combination With Erlotinib in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phase I dose-escalation study of this compound (SAR245408, XL147), a pan-class I PI3K inhibitor, in combination with erlotinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase II study of the PI3K inhibitor this compound (SAR245408; XL147) in patients with advanced or recurrent endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro cytotoxic effects of Pilaralisib on cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilaralisib (SAR245408, XL147) is an orally bioavailable small molecule that functions as a potent and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell cycle progression, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[3][4] this compound competitively binds to the ATP-binding pocket of PI3K isoforms, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the downstream activation of AKT and mTOR, ultimately leading to the inhibition of tumor cell growth and the induction of apoptosis.[1][2] Preclinical studies have demonstrated the cytotoxic activity of this compound across a range of cancer cell lines, and it has been evaluated in numerous clinical trials for various solid tumors and hematological malignancies.[1][2][4][5] This technical guide provides an in-depth overview of the in vitro cytotoxic effects of this compound, including quantitative data on its potency, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Data Presentation: In Vitro Potency of this compound
The inhibitory activity of this compound has been quantified against both the specific PI3K isoforms in cell-free assays and against various cancer cell lines. The following tables summarize the available quantitative data.
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 39[3][5][6] |
| PI3Kβ | 383[6] |
| PI3Kδ | 36[3][5][6] |
| PI3Kγ | 23[3][5][6] |
| Cancer Type | Cell Line | IC50 (µM) |
| Glioblastoma | U-87 MG | 24.0 |
| Pediatric Preclinical Testing Program (PPTP) | Median of cell lines | 10.9 (range 2.7 - 24.5)[5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and further investigation of this compound's cytotoxic effects.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability through the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO, isopropanol with 4 mM HCl and 0.1% NP-40)[8]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5][8] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[8]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.[8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.[9]
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[10]
-
Data Interpretation:
Western Blot Analysis for PI3K/AKT/mTOR Pathway
This protocol is for detecting the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.
Materials:
-
Cancer cell lines treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them with lysis buffer on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three to five times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Cytotoxicity Evaluation
Caption: General workflow for assessing the in vitro cytotoxic effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Phase I Dose‐Escalation Study of this compound (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
Pilaralisib: A Deep Dive into its Effects on Apoptosis and Cell Cycle Progression
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Pilaralisib (SAR245408, XL147), a potent and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, has been a subject of extensive preclinical and clinical investigation. This technical guide provides an in-depth analysis of this compound's core mechanisms of action, with a specific focus on its effects on apoptosis and cell cycle progression. By inhibiting the PI3K/AKT/mTOR signaling pathway, this compound influences critical cellular processes involved in cancer cell growth and survival.
Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
This compound is a reversible, ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, and δ), with IC50 values of 39 nM, 617 nM, 23 nM, and 36 nM, respectively. Its primary mechanism involves blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/AKT/mTOR signaling cascade. This pathway is frequently hyperactivated in various cancers and plays a crucial role in promoting cell proliferation, survival, and resistance to therapy.[1]
The inhibition of this pathway by this compound leads to a cascade of downstream effects, including the reduced phosphorylation of key signaling molecules such as AKT, mTOR, and S6 kinase. This modulation of the PI3K pathway ultimately culminates in the alteration of cellular processes like cell cycle progression and, in some contexts, the induction of apoptosis.
Effect on Cell Cycle Progression: Induction of G1 Arrest
Preclinical studies have demonstrated that a primary cellular response to this compound is the induction of cell cycle arrest, specifically in the G1 phase. In cancer cell lines, treatment with this compound leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting their progression into the S phase and subsequent mitosis.
This G1 arrest is mediated by the modulation of key cell cycle regulatory proteins. Treatment with this compound has been shown to cause a reduction in the levels of Cyclin D1 and a decrease in the phosphorylation of the Retinoblastoma protein (pRb). Concurrently, an increase in the levels of the cyclin-dependent kinase (CDK) inhibitor p27Kip1 is observed. The dephosphorylation of Rb prevents the release of the E2F transcription factor, which is essential for the transcription of genes required for S-phase entry. The upregulation of p27Kip1 further contributes to the inhibition of CDK4/6 and CDK2 activity, reinforcing the G1 checkpoint.
Effect on Apoptosis: A Context-Dependent Response
The impact of this compound on apoptosis, or programmed cell death, appears to be context-dependent and varies across different cancer cell types. While inhibition of the PI3K/AKT pathway is generally considered a pro-apoptotic signal, the direct induction of apoptosis by this compound as a monotherapy is not universally observed.
In some preclinical models, this compound treatment has been associated with a "modest reduction of proliferation and induction of apoptosis".[2] However, in other cell lines, such as the MCF7 breast cancer cell line, the observed G1 arrest is not accompanied by a significant increase in apoptosis. In these cells, no detectable change in the levels of cleaved poly (ADP-ribose) polymerase (PARP), a key marker of apoptosis, was observed following this compound treatment. This suggests that in certain cellular contexts, the primary effect of this compound is cytostatic (inhibiting cell growth) rather than cytotoxic (inducing cell death).
The induction of apoptosis by this compound may be more pronounced when used in combination with other chemotherapeutic agents. Preclinical evidence suggests that this compound can potentiate the activity of other anticancer drugs.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 39 |
| PI3Kβ | 617 |
| PI3Kγ | 23 |
| PI3Kδ | 36 |
Table 2: Cytotoxic Activity of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| ACHN | Renal Cell Carcinoma | 2.5 |
| A549 | Non-small Cell Lung Cancer | >25 |
| BT-474 | Breast Cancer | 0.8 |
| HCT-116 | Colorectal Cancer | 3.2 |
| PC-3 | Prostate Cancer | 1.9 |
| U-87 MG | Glioblastoma | 1.1 |
Table 3: Effect of this compound on Cell Cycle Distribution in MCF7 Breast Cancer Cells
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control (DMSO) | 45.3 | 41.5 | 13.2 |
| This compound (1 µM) | 68.7 | 21.8 | 9.5 |
| This compound (10 µM) | 75.1 | 15.6 | 9.3 |
Experimental Protocols
Apoptosis Assay by Annexin V and Propidium Iodide Staining
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control (DMSO) for the specified time period.
-
Cell Harvesting: For suspension cells, collect by centrifugation. For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin and collect cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both Annexin V-FITC and PI are considered late apoptotic or necrotic.
Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Culture and Treatment: Plate cells and treat with this compound or vehicle control as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI. Incubate at 37°C for 30 minutes.
-
Propidium Iodide Staining: Add a solution containing Propidium Iodide to the cell suspension. Incubate in the dark for at least 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained nuclei by flow cytometry. The DNA content is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound effectively inhibits the PI3K/AKT/mTOR signaling pathway, leading to a pronounced G1 cell cycle arrest in cancer cells. This effect is mediated through the modulation of key cell cycle regulators, including Cyclin D1, pRb, and p27Kip1. The induction of apoptosis by this compound appears to be a more variable and context-dependent phenomenon, suggesting that its primary role in some cancers may be cytostatic. Further research is warranted to fully elucidate the specific cellular contexts in which this compound can effectively induce apoptosis and to explore its potential in combination therapies. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on these critical cellular processes, offering valuable insights for ongoing and future research in cancer drug development.
References
The Pharmacodynamics of Pilaralisib: An In-Depth Technical Guide for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Pilaralisib (also known as SAR245408 or XL147), a potent and selective pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. The information presented herein is curated from key preclinical studies to support further research and development of this compound.
Core Mechanism of Action: PI3K Pathway Inhibition
This compound is a reversible, ATP-competitive inhibitor of all four Class I PI3K isoforms (α, β, γ, and δ).[1] Its primary mechanism of action involves the inhibition of phosphatidylinositol 3,4,5-trisphosphate (PIP3) formation, a critical second messenger in the PI3K signaling cascade. This blockade prevents the subsequent phosphorylation and activation of downstream effectors, most notably the serine/threonine kinase Akt and its substrate, the ribosomal protein S6.[1] The abrogation of this pathway ultimately leads to reduced cell proliferation, survival, and tumor growth.[1]
Below is a diagram illustrating the canonical PI3K signaling pathway and the point of intervention by this compound.
In Vitro Activity
This compound has demonstrated potent inhibitory activity against the Class I PI3K isoforms in cell-free assays.
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 39 |
| PI3Kβ | 617 |
| PI3Kγ | 23 |
| PI3Kδ | 36 |
| Table 1: In vitro inhibitory activity of this compound against Class I PI3K isoforms.[1] |
In Vivo Pharmacodynamics and Efficacy in Xenograft Models
This compound has shown significant antitumor activity in various preclinical xenograft models. Oral administration of this compound leads to a dose-dependent inhibition of the PI3K pathway and subsequent tumor growth inhibition.
Pharmacodynamic Marker Modulation
Studies in mouse xenograft models have demonstrated that oral administration of this compound results in a sustained inhibition of key downstream effectors of the PI3K pathway for at least 24 hours.[1]
| Xenograft Model | Treatment | Time Point | pAKT Inhibition | p-p70S6K Inhibition | pS6 Inhibition |
| MCF7 (Breast Cancer) | 100 mg/kg p.o. | 2h | >90% | >90% | >90% |
| MCF7 (Breast Cancer) | 100 mg/kg p.o. | 8h | ~75% | >90% | >90% |
| MCF7 (Breast Cancer) | 100 mg/kg p.o. | 24h | ~50% | ~75% | ~90% |
| PC-3 (Prostate Cancer) | 100 mg/kg p.o. | 2h | >90% | >90% | >90% |
| PC-3 (Prostate Cancer) | 100 mg/kg p.o. | 8h | >90% | >90% | >90% |
| PC-3 (Prostate Cancer) | 100 mg/kg p.o. | 24h | ~75% | ~90% | >90% |
| Table 2: In vivo inhibition of PI3K pathway markers by this compound in xenograft tumors. Data estimated from Western blot analysis.[1] |
Antitumor Efficacy
Repeated oral administration of this compound has been shown to cause significant tumor growth inhibition in multiple human cancer xenograft models in nude mice.[1]
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) |
| MCF7 | Breast Cancer | 100 mg/kg, p.o., QD | 75 |
| PC-3 | Prostate Cancer | 100 mg/kg, p.o., QD | 60 |
| Calu-6 | Lung Cancer | 100 mg/kg, p.o., QD | 55 |
| Glioma | Brain Cancer | 100 mg/kg, p.o. | Significant growth inhibition |
| Table 3: Antitumor efficacy of this compound in various xenograft models.[1] |
This compound has also been shown to potentiate the antitumor effects of various chemotherapeutic agents in preclinical models.[1]
Experimental Protocols
In Vivo Xenograft Studies
A general workflow for conducting in vivo efficacy studies with this compound is outlined below.
Detailed Methodologies:
-
Cell Lines and Culture: Human cancer cell lines such as MCF7 (breast adenocarcinoma), PC-3 (prostate adenocarcinoma), and Calu-6 (lung carcinoma) are maintained in appropriate culture media and conditions as recommended by the supplier.[1]
-
Animal Models: Athymic nude mice are commonly used for establishing subcutaneous xenografts.[1]
-
Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.[1]
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is typically formulated in a vehicle such as 0.5% methylcellulose/0.2% Tween-80 and administered orally (p.o.) via gavage.[1]
-
Efficacy Evaluation: Tumor volumes are measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2. Tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated group to the control group.[1]
Pharmacodynamic Assays
-
Tumor Lysate Preparation: At specified time points after the final dose, tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C. Tumors are later homogenized in lysis buffer containing protease and phosphatase inhibitors to extract proteins.[1]
-
Western Immunoblotting: Protein concentrations of the tumor lysates are determined using a standard assay (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies specific for total and phosphorylated forms of AKT, p70S6K, and S6. Following incubation with appropriate secondary antibodies, protein bands are visualized using a chemiluminescence detection system.[1]
Conclusion
The preclinical data for this compound strongly indicate its potential as an anticancer agent through the effective inhibition of the PI3K signaling pathway. The in vivo studies demonstrate significant tumor growth inhibition and clear on-target pharmacodynamic effects in a variety of cancer models. This technical guide provides a foundational understanding of this compound's preclinical pharmacodynamics, offering valuable insights for researchers and drug development professionals in the field of oncology. Further investigation into combination therapies and predictive biomarkers will be crucial for the clinical advancement of this compound.
References
Investigating Pilaralisib's Impact on the Tumor Microenvironment: A Technical Guide
Introduction
Pilaralisib (SAR245408) is a potent and reversible pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has been evaluated in numerous preclinical and clinical studies.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cellular processes including proliferation, survival, and metabolism, and its hyperactivation is a common event in a wide range of human cancers.[3][4] While the direct anti-proliferative effects of PI3K inhibitors on tumor cells are well-documented, there is a growing appreciation for their capacity to modulate the complex tumor microenvironment (TME). The TME, a dynamic ecosystem of non-cancerous cells and extracellular components, plays a pivotal role in tumor progression, metastasis, and response to therapy.[5]
This technical guide provides an in-depth overview of this compound's mechanism of action and its multifaceted impact on the TME. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
This compound: Mechanism of Action
This compound is a small molecule inhibitor that targets all four class I PI3K isoforms (α, β, γ, δ).[2] These isoforms are activated by upstream signaling from receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs), leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and phosphoinositide-dependent kinase-1 (PDK1), which in turn promote cell growth, proliferation, and survival.[3] By inhibiting the catalytic activity of PI3K, this compound effectively blocks this entire cascade.
Data Presentation: this compound In Vitro Activity
The inhibitory activity of this compound against the class I PI3K isoforms has been quantified through in vitro assays.
| PI3K Isoform | IC50 (nmol/L)[2] | IC50 (nM)[6] |
| PI3Kα | 48 | 39 |
| PI3Kβ | 617 | N/A (less potent) |
| PI3Kγ | 10 | 23 |
| PI3Kδ | 260 | 36 |
This compound's Modulatory Effects on the Tumor Microenvironment
The TME is a complex network of immune cells, stromal cells (like fibroblasts), blood vessels, and extracellular matrix components that can either suppress or support tumor growth.[5][7] Because PI3K signaling is crucial for the function of many of these components, particularly immune cells, this compound has the potential to induce significant changes within the TME.[8]
Impact on Immune Cell Populations
The PI3Kδ and PI3Kγ isoforms are predominantly expressed in hematopoietic cells.[9][10] PI3Kδ is critical for the function of B-cells and T-cells, while PI3Kγ is key for myeloid cell signaling. By inhibiting these isoforms, this compound can modulate the immune landscape of the TME. This includes the potential to inhibit the function of immunosuppressive cells like regulatory T-cells (Tregs) and certain myeloid-derived suppressor cells (MDSCs), which could, in turn, enhance anti-tumor immune responses.[8][11]
Alteration of Cytokine and Chemokine Profiles
Clinical data has demonstrated that this compound can directly alter the secretome within the TME. In a Phase I study involving patients with Chronic Lymphocytic Leukemia (CLL), this compound treatment led to a significant reduction in the plasma levels of several cytokines and chemokines that are crucial for B-cell trafficking and survival.[2][12]
Table 2: Observed Effects on Plasma Chemokines and Cytokine Receptors in CLL Patients
| Analyte Category | Effect | Reference |
| Chemokines (involved in B-cell trafficking) | Significant reduction in plasma concentrations | [2][13] |
| Cytokine Receptors | Significant reduction in plasma concentrations | [13] |
Effects on Tumor Angiogenesis
The formation of new blood vessels, or angiogenesis, is essential for tumor growth and is regulated by PI3K signaling in endothelial cells.[3][8] PI3K inhibitors can exert a dual effect on the tumor vasculature. High levels of inhibition may prune vessels, while lower, more targeted inhibition may lead to "vessel normalization." This process can make the vasculature more efficient, potentially improving the delivery of other therapeutic agents and immune cells to the tumor core.[8] Furthermore, by acting on pro-angiogenic myeloid cells in the TME, this compound may indirectly reduce angiogenesis.[8]
Quantitative Data Summary: Clinical Activity
This compound has shown preliminary anti-tumor activity as a single agent and in combination therapies across various cancer types. The overall response rates highlight its biological activity, which is a composite of its direct effects on tumor cells and its modulation of the TME.
| Cancer Type / Setting | Treatment | Objective Response Rate (ORR) / Key Finding | Reference(s) |
| Chronic Lymphocytic Leukemia (CLL) | Monotherapy | 50% Partial Response; 60% had ≥50% nodal shrinkage | [2][12] |
| Advanced Solid Tumors | Monotherapy (Tablet) | 11.1% Partial Response (2/18 patients) | [1][14][15] |
| Advanced Solid Tumors | Combination with Paclitaxel + Carboplatin | 13.5% Partial Response (7/52 patients) | [16] |
| Endometrial Carcinoma | Monotherapy | 6.0% ORR | [17][18] |
| HER2+ Metastatic Breast Cancer | Combination with Trastuzumab + Paclitaxel | 20% Partial Response (4/20 patients) | [19] |
Key Experimental Protocols
Investigating the impact of a drug on the TME requires specialized methodologies. Below are detailed protocols and approaches relevant to the study of this compound.
Protocol: Pharmacodynamic Analysis of Plasma Cytokines
This protocol was used in a clinical trial to measure changes in circulating biomarkers following this compound treatment.[2]
-
Sample Collection: Collect whole blood from patients at baseline and specified post-dose time points into tubes containing sodium citrate as an anticoagulant.
-
Plasma Separation: Process the blood samples by centrifugation to separate the plasma fraction.
-
Sample Storage: Immediately snap-freeze the isolated plasma in liquid nitrogen or on dry ice and store at -70°C or colder until analysis to ensure biomarker stability.
-
Biomarker Analysis:
-
Thaw plasma samples on ice.
-
Use a multiplex immunoassay platform, such as the Myriad RBM Human Discovery MAP panel, to simultaneously quantify a large number of analytes (e.g., 250+).
-
For specific analytes not on the main panel, utilize a custom panel or individual ELISA assays (e.g., TARC ELISA).
-
-
Data Analysis: Compare post-treatment analyte levels to baseline levels for each patient to determine the statistical significance of any changes induced by the drug.
Protocol: In Vitro Cell Proliferation Assay
This method assesses the direct cytotoxic or cytostatic effect of this compound on cancer cell lines.[6]
-
Cell Seeding: Seed cancer cells (e.g., 10,000 cells/well) into 96-well plates and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plates for a defined period (e.g., 5 days) under standard cell culture conditions.
-
Viability Measurement: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) to each well.
-
Readout: After a short incubation with the reagent, measure the absorbance using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Advanced Methodologies for TME Analysis
To achieve a deeper understanding of this compound's effects, advanced techniques are recommended.
-
Single-Cell RNA Sequencing (scRNA-seq): This technology allows for the gene expression profiling of thousands of individual cells within the TME.[20] It can be used to precisely identify changes in the composition and functional state of various immune and stromal cell subsets after this compound treatment.
-
Spatial Transcriptomics: This method combines gene expression data with spatial information, mapping where specific genes are being expressed within the tumor tissue.[20] This is crucial for understanding how this compound affects cellular interactions in different tumor regions (e.g., the invasive front vs. the tumor core).
-
Intravital and Multiphoton Microscopy: These advanced imaging techniques enable the real-time visualization of cellular dynamics within the TME of living animals.[21] They can be used to directly observe this compound's effects on immune cell trafficking, tumor cell motility, and blood vessel function.
Conclusion
This compound is a pan-class I PI3K inhibitor with a mechanism that extends beyond direct tumor cell targeting to encompass significant modulation of the tumor microenvironment. Clinical and preclinical data suggest it can alter immune cell populations, reduce pro-tumorigenic cytokines, and potentially impact tumor angiogenesis.[2][8] The modest single-agent efficacy observed in some solid tumors may underscore the complexity of the TME and the need for rational combination strategies.[16] Future investigations leveraging advanced methodologies like single-cell and spatial analyses will be critical to fully elucidate the intricate effects of this compound on the TME and to identify patient populations and combination therapies most likely to yield profound clinical benefit.
References
- 1. Phase I Trial of a Tablet Formulation of this compound, a Pan‐Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the Tumor Microenvironment: From Understanding Pathways to Effective Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Targeting PI3K in Cancer: Impact on Tumor Cells, Their Protective Stroma, Angiogenesis, and Immunotherapy. | Semantic Scholar [semanticscholar.org]
- 12. Phase I Trial of the Pan-PI3K Inhibitor this compound (SAR245408/XL147) in Patients with Chronic Lymphocytic Leukemia (CLL) or Relapsed/Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phase I Trial of a Tablet Formulation of this compound, a Pan-Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors. | Broad Institute [broadinstitute.org]
- 16. Phase I Dose‐Escalation Study of this compound (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase II study of the PI3K inhibitor this compound (SAR245408; XL147) in patients with advanced or recurrent endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Tumor Microenvironment Study Protocols Advances In Experimental Medicine And Biology [api.motion.ac.in]
- 21. Frontiers | Volume imaging to interrogate cancer cell-tumor microenvironment interactions in space and time [frontiersin.org]
Methodological & Application
Pilaralisib: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilaralisib (also known as XL147 or SAR245408) is a potent and selective, reversible pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] It targets the PI3Kα, PI3Kδ, and PI3Kγ isoforms with high affinity, and is less potent against the PI3Kβ isoform.[1][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a frequent event in various cancers, making it a key target for therapeutic intervention.[2][5] this compound has demonstrated antitumor activity in preclinical models and has been evaluated in clinical trials for the treatment of solid tumors and hematological malignancies.[5][6][7]
These application notes provide detailed protocols and recommended concentrations for the use of this compound in various in vitro assays to aid researchers in their investigation of its biological effects.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of class I PI3K enzymes.[4][8] By blocking the catalytic activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent deactivation of the PI3K/AKT/mTOR cascade results in the inhibition of cell growth, proliferation, and survival.
Figure 1: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Data Presentation: this compound In Vitro Activity
The following tables summarize the reported in vitro inhibitory concentrations of this compound.
Table 1: Biochemical IC50 Values against PI3K Isoforms
| Target | IC50 (nM) |
| PI3Kα | 39[1][4][6] |
| PI3Kβ | 383[4][6] |
| PI3Kγ | 23[1][4][6] |
| PI3Kδ | 36[1][4][6] |
| Vps34 | 6974[6] |
| DNA-PK | 4750[4][6] |
Table 2: Cellular IC50 Values in Cancer Cell Lines
| Cell Line | Assay Type | IC50 | Reference |
| PC-3 | EGF-induced PIP3 production | 220 nM | [4] |
| MCF7 | EGF-induced PIP3 production | 347 nM | [4] |
| PC-3 | EGF-stimulated pAKT phosphorylation | 477 nM | [4] |
| PC-3 | Non-stimulated pS6 phosphorylation | 776 nM | [4] |
| Pediatric Preclinical Testing Program (PPTP) cell lines | Cytotoxicity (MTT/WST-1) | Median: 10.9 µM (Range: 2.7 - 24.5 µM) | [3][6] |
| BT474 | Cell Proliferation (MTT/WST-1) | 6 µM (after 5 days) | [3] |
Experimental Protocols
Stock Solution Preparation
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).
-
Reagent: this compound powder, DMSO (cell culture grade)
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 541.03 g/mol , dissolve 5.41 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[4]
-
Cell Viability Assay (MTT/WST-1)
This protocol is a general guideline for assessing the effect of this compound on cell proliferation and viability.
Figure 2: Workflow for a cell viability assay.
-
Materials:
-
Cancer cell line of interest (e.g., BT474)[3]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT or WST-1 reagent
-
Microplate reader
-
-
Protocol:
-
Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.[3][6]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and typically ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or DMSO vehicle control.
-
Incubate the cells for an appropriate duration (e.g., 5 days for BT474 cells).[3]
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Western Blotting for PI3K Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of key downstream proteins like AKT and S6.
-
Materials:
-
Cancer cell line of interest (e.g., PC-3, MCF7)[4]
-
6-well or 10 cm cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 4 hours).[4] In some experimental setups, cells are serum-starved before treatment and then stimulated with a growth factor like EGF to induce pathway activation.[4]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
-
In Vitro Kinase Assay
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on PI3K isoforms.
-
Materials:
-
Protocol:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a multi-well plate, combine the PI3K enzyme, the lipid substrate, and the this compound dilutions. Final enzyme concentrations can vary (e.g., PI3Kα at 0.5 nM, PI3Kβ at 8 nM, PI3Kγ at 20 nM, and PI3Kδ at 2 nM).[3][6]
-
Initiate the kinase reaction by adding ATP. The ATP concentration should be approximately at the Km for each kinase.[3][6]
-
Incubate the reaction for a defined period at room temperature (e.g., 60 minutes).[9]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ assay, which measures luminescence.[9]
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the role of the PI3K signaling pathway in cancer and other diseases. The protocols and data presented here provide a comprehensive guide for the in vitro application of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Phase I Dose‐Escalation Study of this compound (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound (XL-147; SAR-245408) | PI3K inhibitor | CAS 934526-89-3 | Buy this compound (XL147; SAR245408) from Supplier InvivoChem [invivochem.com]
- 7. This compound | PI3K | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
- 9. promega.de [promega.de]
Application Notes and Protocols: Pilaralisib Combination Therapy with Paclitaxel and Carboplatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combination therapy involving Pilaralisib (a pan-class I PI3K inhibitor) with the standard chemotherapeutic agents paclitaxel and carboplatin. This document includes a summary of clinical findings, detailed experimental protocols for preclinical and clinical research, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is an orally bioavailable small molecule that selectively inhibits the activity of phosphoinositide-3 kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in human cancers, playing a crucial role in tumor cell growth, survival, and resistance to therapy.[1][2] Preclinical evidence has suggested that combining PI3K inhibitors with chemotherapy could enhance anti-tumor effects.[3][4][5] This has provided the rationale for investigating this compound in combination with paclitaxel and carboplatin, a standard chemotherapy regimen for various solid tumors. Upregulation of the PI3K/mTOR pathway has been identified as a potential mechanism of resistance to paclitaxel and carboplatin.[3]
A notable clinical investigation of this combination was a Phase I dose-escalation study designed to determine the maximum tolerated dose (MTD), safety, and preliminary efficacy in patients with advanced solid tumors.[3][4]
Data Presentation
Clinical Trial Efficacy and Safety Summary
The following tables summarize the key quantitative data from the Phase I clinical trial of this compound in combination with paclitaxel and carboplatin.[3][4]
Table 1: Patient Response to Combination Therapy
| Response Category | Number of Evaluable Patients | Percentage |
| Partial Response (PR) | 7 | 13.5% |
| Stable Disease (≥12 weeks) | 22 | 42.3% |
Data from a cohort of 52 evaluable patients.[4]
Table 2: Most Frequently Reported Adverse Events (Any Grade)
| Adverse Event | Percentage of Patients (n=58) |
| Neutropenia | 67.2% |
| Thrombocytopenia | 67.2% |
| Rash | Not specified in top results |
| Diarrhea | Not specified in top results |
| Fatigue | Not specified in top results |
This table reflects the most common adverse events observed in the study.[4]
Table 3: Dose-Limiting Toxicities (DLTs)
| This compound Dose (Capsules) | Number of Patients with DLTs / Total Patients | DLT Description |
| 400 mg | 2 / 6 | Rash |
| 600 mg | 1 / 4 | Not specified |
| This compound Dose (Tablets) | ||
| 200 mg | 1 / 27 | Not specified |
| 300 mg | 2 / 6 | Not specified |
A total of six patients (10.3%) experienced DLTs. The MTD for this compound tablets in combination with paclitaxel and carboplatin was determined to be 200 mg once daily.[3][4]
Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition by the therapeutic agents.
Caption: PI3K pathway inhibition by this compound and cytotoxic effects of chemotherapy.
Experimental Protocols
Preclinical Evaluation: In Vitro Cell Viability Assay
This protocol describes a representative method for assessing the cytotoxic effects of this compound in combination with paclitaxel and carboplatin on cancer cell lines.
1. Materials:
- Cancer cell line of interest (e.g., ovarian, lung, or endometrial cancer cell lines)
- Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
- This compound, Paclitaxel, and Carboplatin stock solutions (in DMSO or other appropriate solvent)
- 96-well cell culture plates
- MTT or WST-1 cell proliferation reagent
- Microplate reader
2. Procedure:
- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Drug Treatment:
- Prepare serial dilutions of this compound, paclitaxel, and carboplatin in cell culture medium.
- Treat cells with each drug individually and in combination at various concentrations. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the treated cells for 72 hours.
- Cell Viability Assessment:
- Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time (typically 1-4 hours).
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Determine the IC50 (half-maximal inhibitory concentration) for each treatment condition.
Use software such as CompuSyn to calculate the combination index (CI) to determine if the drug interactions are synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Caption: Workflow for in vitro cell viability assessment of combination therapy.
Preclinical Evaluation: Western Blot for PI3K Pathway Inhibition
This protocol provides a general method for analyzing the inhibition of the PI3K signaling pathway by this compound.
1. Materials:
- Cancer cell line
- This compound
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
2. Procedure:
- Cell Treatment and Lysis:
- Treat cells with this compound at various concentrations for a specified time (e.g., 2-24 hours).
- Wash cells with ice-cold PBS and lyse with lysis buffer.
- Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Western Blot:
- Separate equal amounts of protein on an SDS-PAGE gel.
- Transfer the proteins to a membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane and add chemiluminescent substrate.
- Imaging and Analysis:
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Clinical Trial Protocol: Phase I Dose-Escalation Study
The following is a summary of the protocol used in the Phase I clinical trial of this compound with paclitaxel and carboplatin.[3][4]
1. Study Design:
- A standard 3+3 dose-escalation design was used to determine the MTD.
- The study was open-label and non-randomized.
2. Patient Population:
- Patients with advanced solid tumors for whom standard therapy was no longer effective.
- An expansion cohort included patients with endometrial carcinoma.
3. Treatment Regimen:
- Treatment was administered in 21-day cycles.
- This compound: Administered orally once daily, starting on day 1 of each cycle. Doses were escalated in subsequent cohorts.
- Paclitaxel: Administered intravenously on day 1 of each cycle at a dose of up to 175 mg/m².
- Carboplatin: Administered intravenously on day 1 of each cycle, with the dose targeted to an area under the curve (AUC) of 6.
4. Study Endpoints:
- Primary: To evaluate the safety and determine the MTD of the combination therapy.
- Secondary: To assess the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in combination with chemotherapy, and to evaluate the preliminary anti-tumor activity.
5. Assessments:
Safety: Monitored through the evaluation of adverse events (AEs) and dose-limiting toxicities (DLTs).
Efficacy: Tumor response was assessed according to RECIST criteria.
Pharmacokinetics: Plasma samples were collected to determine the concentration of this compound over time.
Pharmacodynamics: Tumor biopsies were taken to assess the inhibition of the PI3K pathway.
Caption: Logical flow of the 3+3 dose-escalation clinical trial design.
References
- 1. Phase I Dose-Escalation Study of this compound (SAR245408, XL147), a Pan-Class I PI3K Inhibitor, in Combination With Erlotinib in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phase I Dose‐Escalation Study of this compound (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Dose-Escalation Study of this compound (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Trial of a Tablet Formulation of this compound, a Pan‐Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pilaralisib and Trastuzumab Combination Therapy in HER2-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combination protocol of Pilaralisib (SAR245408), a pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, and Trastuzumab, a monoclonal antibody targeting HER2, for the treatment of HER2-positive breast cancer. This document includes a summary of clinical trial findings, detailed experimental protocols, and an exploration of the underlying scientific rationale.
Scientific Rationale
HER2-positive breast cancer, which accounts for 15-20% of all breast cancers, is characterized by the overexpression of the human epidermal growth factor receptor 2 (HER2). This leads to the activation of downstream signaling pathways, most notably the PI3K/AKT/mTOR pathway, which drives tumor cell proliferation, survival, and resistance to therapy.[1][2]
Trastuzumab is a cornerstone of treatment for HER2-positive breast cancer. It functions by binding to the extracellular domain of the HER2 receptor, thereby inhibiting its signaling capabilities and flagging the cancer cells for destruction by the immune system through antibody-dependent cell-mediated cytotoxicity (ADCC).[3] However, a significant number of patients either do not respond or develop resistance to Trastuzumab. One of the key mechanisms of this resistance is the continued activation of the PI3K/AKT pathway, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.
This compound is a potent and selective inhibitor of class I PI3K isoforms (α, β, δ, and γ).[4] By blocking the PI3K pathway, this compound can potentially overcome Trastuzumab resistance and enhance its anti-tumor activity. The combination of this compound and Trastuzumab, therefore, represents a rational therapeutic strategy to achieve a more complete blockade of the HER2-driven signaling cascade in HER2-positive breast cancer.
Signaling Pathway
The following diagram illustrates the targeted signaling pathways of Trastuzumab and this compound in HER2-positive breast cancer.
Caption: Targeted signaling pathways of Trastuzumab and this compound.
Preclinical Data
Preclinical studies have demonstrated the potential of combining PI3K inhibitors with anti-HER2 therapies. In vitro studies using HER2-positive breast cancer cell lines have shown that this compound can inhibit cell proliferation. For instance, in BT474 cells, this compound demonstrated the ability to inhibit cell growth.[4] Furthermore, in various cancer cell lines, this compound has been shown to inhibit the phosphorylation of key downstream effectors of the PI3K pathway, such as AKT and S6 ribosomal protein.[4]
Clinical Trial Protocol: Phase I/II Study of this compound and Trastuzumab
A Phase I/II clinical trial (NCT01227711) was conducted to evaluate the safety, tolerability, and efficacy of this compound in combination with Trastuzumab in patients with HER2-positive metastatic breast cancer who had progressed on prior Trastuzumab-based therapy.[5][6]
Study Design
The study consisted of two arms:
-
Arm 1: this compound in combination with Trastuzumab.
-
Arm 2: this compound in combination with Trastuzumab and Paclitaxel.
The Phase I portion of the study was a dose-escalation phase to determine the Maximum Tolerated Dose (MTD) of this compound in each arm using a standard 3+3 design. The Phase II portion further evaluated the safety and efficacy at the determined MTD. A total of 42 patients were enrolled, with 21 in each arm.[5][6]
The following diagram outlines the experimental workflow of the clinical trial.
Caption: Clinical trial workflow for the Phase I/II study.
Patient Eligibility Criteria
Inclusion Criteria:
-
Histologically confirmed HER2-positive metastatic breast cancer.
-
Documented progression on prior Trastuzumab-based therapy.
-
For Arm 2, prior treatment with a taxane was required.[5][6]
-
Adequate organ function.
Exclusion Criteria:
-
Prior treatment with a PI3K inhibitor.[7]
-
Active brain metastases.
-
Significant cardiovascular disease.
Dosing and Administration
This compound (SAR245408):
-
Maximum Tolerated Dose (MTD): 400 mg orally, once daily in both arms.[5][6]
-
This compound was administered as oral capsules.[8]
Trastuzumab:
-
Administered intravenously.
-
Loading Dose: 4 mg/kg.
-
Maintenance Dose: 2 mg/kg weekly or 6 mg/kg every 3 weeks, consistent with standard protocols.[5][9]
Paclitaxel (Arm 2):
-
Administered intravenously at a standard dose.
Safety and Tolerability
The combination of this compound and Trastuzumab was found to have an acceptable safety profile.[5][6]
| Adverse Event (AE) | Arm 1 (this compound + Trastuzumab) | Arm 2 (this compound + Trastuzumab + Paclitaxel) |
| Most Frequent Treatment-Related AEs | ||
| Diarrhea | 23.8% | 66.7% |
| Fatigue | 14.3% | 42.9% |
| Rash | 33.3% | 38.1% |
| Most Frequent Grade ≥3 AEs | ||
| Erythematous Rash | 9.5% | - |
| Diarrhea | - | 14.3% |
| Peripheral Neuropathy | - | 14.3% |
| Neutropenia | - | 14.3% |
| Data from Tolaney et al., Breast Cancer Research and Treatment, 2015.[5][6] |
Dose-Limiting Toxicities (DLTs):
-
A total of five patients experienced DLTs.
-
Arm 1: Three patients (rash).
Efficacy
-
Arm 1 (this compound + Trastuzumab): No objective responses were observed.[5][6]
-
Arm 2 (this compound + Trastuzumab + Paclitaxel): Four out of 20 evaluable patients (20%) had a partial response.[5][6]
| Efficacy Outcome | Arm 1 (n=21) | Arm 2 (n=21) |
| Objective Response Rate (ORR) | 0% | 20% |
| Data from Tolaney et al., Breast Cancer Research and Treatment, 2015.[5][6] |
Experimental Protocols
Pharmacokinetic (PK) Analysis
Objective: To characterize the plasma concentration-time profile of this compound when administered in combination with Trastuzumab.
Methodology (General):
-
Sample Collection: Serial blood samples were collected from patients at pre-defined time points after this compound administration.
-
Sample Processing: Blood samples were processed to separate plasma, which was then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound and its metabolites were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Non-compartmental analysis was used to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Findings: The steady-state exposure of this compound in this combination study was similar to that observed in previous monotherapy studies.[5][6]
Pharmacodynamic (PD) Analysis
Objective: To assess the biological activity of this compound by measuring the inhibition of the PI3K pathway in tumor tissue or surrogate tissues.
Methodology (General):
-
Biopsy Collection: Tumor biopsies or skin biopsies were collected from patients before and during treatment.
-
Immunohistochemistry (IHC) or Western Blotting: The expression and phosphorylation status of key PI3K pathway proteins (e.g., p-AKT, p-S6) were assessed in the biopsy samples. A decrease in the levels of phosphorylated proteins would indicate pathway inhibition.
-
Circulating Tumor DNA (ctDNA) Analysis: Blood samples were collected to analyze for the presence of PIK3CA mutations in ctDNA.
Findings: The study observed that the presence of PIK3CA mutations in cell-free circulating DNA did not correlate with response to the combination therapy.[5][6]
Conclusion
The combination of this compound and Trastuzumab, with or without Paclitaxel, demonstrated an acceptable safety profile in patients with Trastuzumab-refractory HER2-positive metastatic breast cancer. While the addition of this compound to Trastuzumab alone did not result in objective responses, clinical activity was observed in the triplet combination with Paclitaxel. These findings support the continued investigation of PI3K inhibitors as a strategy to overcome resistance to HER2-targeted therapies. Further studies are warranted to identify biomarkers that can predict which patients are most likely to benefit from this combination approach.
References
- 1. Frontiers | The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer [frontiersin.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Herceptin, Ogivri (trastuzumab) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 6. Phase I/II study of this compound (SAR245408) in combination with trastuzumab or trastuzumab plus paclitaxel in trastuzumab-refractory HER2-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I Dose‐Escalation Study of this compound (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. Trastuzumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-administration of Pilaralisib and Erlotinib in Solid Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical and clinical rationale, available data, and methodologies for investigating the co-administration of pilaralisib (a pan-class I PI3K inhibitor) and erlotinib (an EGFR inhibitor) in solid tumor models.
Introduction
The epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) signaling pathways are critical regulators of cell growth, proliferation, and survival.[1][2][] Dysregulation of these pathways is a frequent event in a multitude of malignancies, making them attractive targets for anticancer therapies.[4] Erlotinib is a reversible EGFR tyrosine kinase inhibitor that blocks downstream signaling, leading to decreased tumor cell growth and apoptosis.[][5][6] this compound is an orally bioavailable small molecule that selectively inhibits class I PI3K, thereby inhibiting the PI3K/AKT/mTOR signaling cascade.[1][7][8] The co-administration of this compound and erlotinib is a rational therapeutic strategy to achieve a more comprehensive blockade of oncogenic signaling and potentially overcome resistance mechanisms. Preclinical studies have suggested that combining PI3K inhibitors with other targeted agents can enhance antitumor effects.[8][9]
Quantitative Data Summary
A phase I clinical trial evaluated the safety and efficacy of this compound and erlotinib co-administration in patients with advanced solid tumors.[10][11] The key findings from this study are summarized below.
Table 1: Clinical Activity of this compound and Erlotinib Co-administration
| Parameter | Value | Reference |
| Number of Evaluable Patients | 27 | [10] |
| Partial Response | 1 (3.7%) | [10] |
| Stable Disease | 14 (51.9%) | [10] |
| Progression-Free Survival ≥90 days | 13 patients | [12] |
Table 2: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs)
| Parameter | Value | Reference |
| MTD | This compound 400 mg QD + Erlotinib 150 mg QD | [10][11] |
| Dose-Limiting Toxicity | 1 patient (Grade 4 drug reaction with eosinophilia and systemic symptoms - DRESS syndrome) | [10][11][12] |
Table 3: Common Treatment-Related Adverse Events (AEs)
| Adverse Event | Incidence (%) | Reference |
| Rash | 62.9% | [10][11] |
| Diarrhea | 42.9% | [10][11] |
| Fatigue | 40.0% | [10][11] |
Signaling Pathway
The combination of this compound and erlotinib targets two key signaling pathways involved in cancer cell proliferation and survival. Erlotinib inhibits the EGFR signaling pathway, while this compound inhibits the PI3K/AKT pathway.
Caption: Combined inhibition of EGFR and PI3K pathways by erlotinib and this compound.
Experimental Protocols
Detailed protocols for key experiments to evaluate the combination of this compound and erlotinib are provided below.
Protocol 1: In Vitro Cell Viability Assay
This protocol is to determine the effect of this compound and erlotinib, alone and in combination, on the viability of solid tumor cell lines.
Materials:
-
Solid tumor cell lines (e.g., NSCLC, breast, colon)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Erlotinib (stock solution in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and erlotinib in a complete growth medium.
-
Treat cells with varying concentrations of this compound, erlotinib, or the combination. Include a DMSO-treated control group.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine IC50 values. Combination effects can be analyzed using software such as CompuSyn to determine the combination index (CI).
Protocol 2: Western Blot Analysis for Pathway Modulation
This protocol is to assess the pharmacodynamic effects of this compound and erlotinib on downstream signaling proteins.
Materials:
-
Solid tumor cell lines
-
This compound and Erlotinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, erlotinib, or the combination for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: In Vivo Tumor Xenograft Study
This protocol is to evaluate the antitumor efficacy of this compound and erlotinib co-administration in a solid tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Solid tumor cell line for implantation
-
This compound formulation for oral gavage
-
Erlotinib formulation for oral gavage
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, erlotinib alone, this compound + erlotinib).
-
Administer treatments daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to compare treatment groups.
Experimental Workflow
The following diagram illustrates a typical workflow for preclinical evaluation of the this compound and erlotinib combination.
Caption: Preclinical workflow for evaluating this compound and erlotinib combination therapy.
Conclusion
The co-administration of this compound and erlotinib represents a promising strategy for targeting key oncogenic pathways in solid tumors. The available clinical data suggest that the combination has a manageable safety profile and modest antitumor activity in a heavily pretreated patient population.[10][11] Further preclinical studies using the protocols outlined above are warranted to identify specific tumor types and molecular subtypes that are most likely to benefit from this combination therapy. These investigations will be crucial for guiding the design of future clinical trials.
References
- 1. This compound | C25H25ClN6O4S | CID 56599306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Erlotinib - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Phase I Dose‐Escalation Study of this compound (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I dose-escalation study of this compound (SAR245408, XL147), a pan-class I PI3K inhibitor, in combination with erlotinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I Dose-Escalation Study of this compound (SAR245408, XL147), a Pan-Class I PI3K Inhibitor, in Combination With Erlotinib in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Pilaralisib and Letrozole in Hormone-Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical investigation of pilaralisib, a pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, in combination with letrozole, an aromatase inhibitor, for the treatment of hormone-receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer. The information is compiled from clinical trial data and preclinical research, offering insights into the therapeutic rationale, experimental design, and clinical outcomes.
Introduction
Endocrine therapy is a cornerstone in the management of HR+ breast cancer. However, acquired resistance to these therapies, often driven by the activation of alternative signaling pathways, presents a significant clinical challenge. The PI3K/AKT/mTOR pathway is one of the most commonly dysregulated pathways in breast cancer, with activating mutations in the PIK3CA gene found in approximately 40% of HR+ tumors.[1][2] This pathway's hyperactivity is a key mechanism of resistance to endocrine therapy.[2]
This compound (SAR245408) is an orally available, potent, and selective inhibitor of class I PI3K isoforms (α, β, δ, and γ).[3][4] By blocking this pathway, this compound is hypothesized to restore sensitivity to endocrine agents. Letrozole is a non-steroidal aromatase inhibitor that effectively suppresses estrogen production, a key driver of HR+ breast cancer growth.[5][6] The combination of this compound and letrozole aims to simultaneously target the estrogen receptor signaling pathway and the PI3K-mediated resistance mechanism, offering a dual-pronged therapeutic strategy. Preclinical studies have shown that PI3K inhibition can overcome letrozole resistance in breast cancer models, providing a strong rationale for this combination.[7]
Signaling Pathway and Mechanism of Action
The combination of this compound and letrozole targets two critical pathways in HR+ breast cancer.
Clinical Trial Data
A Phase I/II dose-escalation study evaluated the safety and efficacy of this compound in combination with letrozole in women with HR+, HER2- metastatic breast cancer who were refractory to a non-steroidal aromatase inhibitor.[8]
Efficacy Data
The clinical activity of the combination was limited in this heavily pre-treated patient population.
| Efficacy Endpoint | This compound + Letrozole Arm |
| Partial Response (PR) | 1 patient |
| Progression-Free Survival (PFS) at 6 months | 17% |
Table 1: Efficacy outcomes of this compound in combination with letrozole. [8]
Of note, the study did not find an association between molecular alterations in the PI3K pathway and clinical efficacy, though this may be due to the small sample size.[8]
Safety and Tolerability
The combination of this compound and letrozole was found to have an acceptable safety profile.
| Adverse Event (Grade ≥3) | This compound + Letrozole Arm |
| Aspartate aminotransferase increased | 5% |
| Rash | 5% |
Table 2: Most frequently reported treatment-related Grade ≥3 adverse events. [8]
The pharmacokinetic analysis showed no interaction between this compound and letrozole.[8]
Experimental Protocols
The following protocols are based on the Phase I/II clinical trial of this compound and letrozole.
Patient Selection Criteria
A summary of the key inclusion and exclusion criteria for the clinical trial is provided below.
| Inclusion Criteria | Exclusion Criteria |
| Women with histologically confirmed HR+ and HER2- metastatic breast cancer. | Prior treatment with a PI3K or mTOR inhibitor. |
| Postmenopausal status. | Active or untreated brain metastases. |
| Refractory to a non-steroidal aromatase inhibitor. | Uncontrolled diabetes mellitus. |
| Measurable disease as per RECIST 1.1 criteria. | Known history of HIV infection. |
| ECOG performance status of 0 or 1. | |
| Adequate organ and bone marrow function. |
Table 3: Key patient inclusion and exclusion criteria. [8]
Dosing and Administration
The study was a dose-escalation trial to determine the maximum tolerated dose (MTD).
-
Phase I (Dose Escalation): A 3+3 dose-escalation design was used. The MTD was determined to be this compound 400 mg administered orally once daily (QD) in combination with letrozole 2.5 mg QD.[8]
-
Phase II (Dose Expansion): Patients were treated at the MTD established in Phase I.
Schedule of Assessments
-
Tumor Assessment: Tumor response was evaluated by imaging (CT or MRI) at baseline and every 8 weeks.
-
Safety Monitoring: Adverse events were monitored continuously and graded according to NCI CTCAE v4.0. Laboratory assessments (hematology, chemistry) were performed at baseline and regularly throughout the trial.
-
Pharmacokinetics: Blood samples were collected at specified time points to determine the pharmacokinetic profiles of this compound and letrozole.
Biomarker Analysis
-
Hormone Receptor and HER2 Status: Determined on the most recent tumor biopsy by immunohistochemistry (IHC) or fluorescence in situ hybridization (FISH) as per local laboratory standards.
-
PIK3CA Mutation Analysis: Tumor tissue was analyzed for mutations in the PIK3CA gene. Common methods for this analysis include polymerase chain reaction (PCR)-based assays and next-generation sequencing (NGS).[9][10][11]
Conclusion and Future Directions
The combination of this compound and letrozole demonstrated an acceptable safety profile but had limited efficacy in a heavily pretreated population of patients with HR+, HER2- metastatic breast cancer refractory to non-steroidal aromatase inhibitors.[8] While the dual-targeting strategy remains a rational approach, the modest clinical activity observed in this trial suggests that patient selection may be crucial for future studies.
Further investigation is warranted to identify predictive biomarkers that can enrich for a patient population more likely to respond to this combination. This could include a more detailed analysis of the PI3K pathway alterations beyond PIK3CA mutations, as well as exploring the role of other resistance mechanisms. The development of more specific PI3K isoform inhibitors may also offer an improved therapeutic window with enhanced efficacy and reduced toxicity.
References
- 1. PI3K inhibitors as new cancer therapeutics: implications for clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. droracle.ai [droracle.ai]
- 6. elementsarms.com [elementsarms.com]
- 7. genesandcancer.com [genesandcancer.com]
- 8. Phase I/II dose-escalation study of PI3K inhibitors this compound or voxtalisib in combination with letrozole in patients with hormone-receptor-positive and HER2-negative metastatic breast cancer refractory to a non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quality-Assured Analysis of PIK3CA Mutations in Hormone Receptor-Positive/Human Epidermal Growth Factor Receptor 2-Negative Breast Cancer Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Systematic Review of the Prevalence and Diagnostic Workup of PIK3CA Mutations in HR+/HER2- Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Systematic Review of the Prevalence and Diagnostic Workup of PIK3CA Mutations in HR+/HER2– Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of the PI3K Pathway Following Pilaralisib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in the pathogenesis of various cancers.[2] Pilaralisib (SAR245408) is a potent and selective pan-class I PI3K inhibitor that has been investigated in clinical trials for the treatment of advanced solid tumors.[3][4] This document provides a detailed protocol for the use of Western blotting to analyze the pharmacodynamic effects of this compound on key downstream effectors of the PI3K pathway, namely the phosphorylation of Akt, mTOR, and S6K.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[5] This method involves the separation of proteins by size using gel electrophoresis, transfer of the separated proteins to a solid support membrane, and subsequent detection of the target protein using specific antibodies.[6][7] By using antibodies that specifically recognize the phosphorylated forms of Akt (at Serine 473), mTOR (at Serine 2448), and S6K (at Threonine 389), it is possible to assess the inhibitory activity of this compound on the PI3K signaling cascade. A decrease in the phosphorylation of these downstream targets upon this compound treatment indicates effective pathway inhibition.
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of a cancer cell line treated with this compound. Densitometry was used to quantify the band intensities of the phosphorylated proteins, which were then normalized to the total protein levels and expressed as a percentage of the untreated control.
| Target Protein | Treatment | Normalized Phosphorylation Level (% of Control) | Standard Deviation |
| p-Akt (S473) | Vehicle (DMSO) | 100% | ± 5.2% |
| This compound (1 µM) | 25% | ± 3.8% | |
| p-mTOR (S2448) | Vehicle (DMSO) | 100% | ± 6.1% |
| This compound (1 µM) | 35% | ± 4.5% | |
| p-S6K (T389) | Vehicle (DMSO) | 100% | ± 7.3% |
| This compound (1 µM) | 30% | ± 5.9% |
Signaling Pathway and Experimental Workflow
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell Culture: Appropriate cancer cell line (e.g., MCF-7, PC-3) and culture medium.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.
-
Transfer Buffer: Tris base, glycine, methanol.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-phospho-p70 S6 Kinase (Thr389)
-
Rabbit anti-Akt (pan)
-
Rabbit anti-mTOR
-
Rabbit anti-p70 S6 Kinase
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plates and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a 4-12% gradient or a 10% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and/or a loading control (β-actin or GAPDH).
-
Troubleshooting
-
No or Weak Signal:
-
Increase the amount of protein loaded.
-
Optimize primary and secondary antibody concentrations.
-
Ensure proper protein transfer.
-
Check the activity of the ECL substrate.
-
-
High Background:
-
Increase the duration and number of washing steps.
-
Optimize the blocking conditions (e.g., increase blocking time, try a different blocking agent).
-
Reduce the antibody concentrations.
-
-
Non-specific Bands:
-
Ensure the specificity of the primary antibody.
-
Optimize antibody dilution.
-
Increase the stringency of the washing buffer (e.g., increase Tween-20 concentration).
-
By following this detailed protocol, researchers can effectively utilize Western blotting to assess the in-vitro efficacy of this compound in inhibiting the PI3K signaling pathway, providing valuable insights for drug development and cancer research.
References
- 1. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Trial of a Tablet Formulation of this compound, a Pan-Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Dose‐Escalation Study of this compound (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-p70 S6 Kinase (Thr389/Thr412) Antibody | Affinity Biosciences [affbiotech.com]
- 6. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pilaralisib in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures.[1] These models mimic crucial aspects of tumor biology, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, making them invaluable tools for preclinical drug evaluation.[1][2] Pilaralisib (also known as XL147 or SAR245408) is a potent and reversible pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[3] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[4][5][6] Consequently, targeting this pathway with inhibitors like this compound is a promising therapeutic strategy.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in 3D spheroid culture models to assess its anti-cancer efficacy.
Mechanism of Action: The PI3K/AKT/mTOR Pathway
This compound exerts its therapeutic effect by inhibiting all class I PI3K isoforms (α, β, γ, and δ). In many cancers, this pathway is constitutively active, leading to uncontrolled cell proliferation and survival.[4] this compound's inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as AKT and mTOR, ultimately leading to decreased cell growth, proliferation, and survival, and the induction of apoptosis.[4][5][6]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation: Efficacy of PI3K Inhibitors in 3D Spheroid Models
| Cell Line | Culture Model | GI50 (µM) | Reference Compound |
| MDA-MB-468 (Breast Cancer) | 2D Monolayer | ~0.5 - 1.5 | Pan-PI3K Inhibitor |
| 3D Spheroid | ~2.0 - 5.0 | Pan-PI3K Inhibitor | |
| PC3 (Prostate Cancer) | 2D Monolayer | ~1.0 - 3.0 | Pan-PI3K Inhibitor |
| 3D Spheroid | ~5.0 - 10.0 | Pan-PI3K Inhibitor |
Note: GI50 (half-maximal growth inhibition) values are approximate and can vary depending on the specific PI3K inhibitor, cell line, and experimental conditions.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in 3D spheroid models.
Experimental Workflow
Caption: General experimental workflow for testing this compound in 3D spheroids.
Protocol 1: 3D Spheroid Formation (Hanging Drop Method)
This method is suitable for generating single, uniform spheroids.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Petri dishes (10 cm)
-
Pipettes and sterile tips
Procedure:
-
Culture cells in a 2D monolayer to ~80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count. Adjust the cell concentration to 2.5 x 10^5 cells/mL.
-
Dispense 20 µL drops of the cell suspension onto the inside of a 10 cm Petri dish lid.
-
Add 5-10 mL of sterile PBS to the bottom of the Petri dish to create a humidified chamber.
-
Carefully invert the lid and place it on the dish.
-
Incubate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 24-72 hours.[7]
Protocol 2: 3D Spheroid Formation (Low-Attachment Plate Method)
This method is ideal for higher throughput screening.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Pipettes and sterile tips
Procedure:
-
Prepare a single-cell suspension as described in Protocol 1, steps 1-4.
-
Adjust the cell concentration to achieve the desired number of cells per well (e.g., 1,000 - 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of the ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Monitor spheroid formation daily.
Protocol 3: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids
-
This compound stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Pipettes and sterile tips
Procedure:
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
For hanging drop spheroids, carefully transfer them to a low-attachment 96-well plate containing 50 µL of fresh medium per well before treatment.
-
Carefully remove half of the medium from each well of the spheroid culture plate.
-
Add an equal volume of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the treated spheroids for the desired duration (e.g., 72 hours, or longer for growth inhibition studies).
-
Monitor the spheroids regularly for morphological changes using a microscope.
Protocol 4: Assessment of Spheroid Viability and Growth
A. Spheroid Size Measurement:
-
Capture brightfield images of the spheroids at regular intervals (e.g., every 24 hours) using an inverted microscope with a camera.
-
Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)^3.
-
Plot the change in spheroid volume over time for each treatment condition to assess growth inhibition.
B. ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D): This assay measures the amount of ATP, which is an indicator of metabolically active cells.
-
At the end of the treatment period, allow the spheroid plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of the viability reagent equal to the volume of media in each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to allow for cell lysis.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) from the dose-response curves.
Protocol 5: Western Blot Analysis of PI3K Pathway Biomarkers
This protocol allows for the assessment of target engagement by this compound.
Materials:
-
Treated spheroids
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6, anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Collect spheroids from each treatment group by centrifugation.
-
Wash the spheroids with ice-cold PBS.
-
Lyse the spheroids in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation status of key pathway components.
Conclusion
The use of 3D spheroid culture models provides a more physiologically relevant platform for evaluating the anti-cancer activity of PI3K inhibitors like this compound. While direct data for this compound in these models is limited, the provided protocols, based on studies with analogous compounds, offer a robust framework for researchers to investigate its efficacy. By assessing spheroid growth, viability, and target modulation, a more comprehensive understanding of this compound's therapeutic potential can be achieved, bridging the gap between in vitro studies and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for generation of multicellular spheroids through reduced gravity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sartorius.com [sartorius.com]
- 7. Inhibition of Vps34 and p110δ PI3K Impairs Migration, Invasion and Three-Dimensional Spheroid Growth in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Understanding and Troubleshooting Acquired Resistance to Pilaralisib
Notice: The clinical development of Pilaralisib (SAR245408/XL147) was discontinued due to limited overall response rates in clinical trials.[1] Consequently, there is a significant lack of published research specifically detailing the mechanisms of acquired resistance to this particular pan-PI3K inhibitor. This technical support guide is therefore based on the broader understanding of resistance mechanisms to the wider class of PI3K inhibitors. The troubleshooting advice and experimental protocols provided are extrapolated from studies on other PI3K inhibitors and should be adapted and validated for specific research contexts.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to this compound in our cancer cell line model over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to PI3K inhibitors like this compound can arise from several mechanisms that reactivate the PI3K/AKT/mTOR pathway or engage alternative survival signals. The most common mechanisms observed for this class of drugs include:
-
Secondary Mutations in the PI3K Pathway: While primary mutations in genes like PIK3CA can confer initial sensitivity, secondary mutations in PIK3CA or other pathway components like AKT1 can emerge under selective pressure, altering drug binding or causing ligand-independent activation.[2]
-
Loss of PTEN Function: PTEN is a critical negative regulator of the PI3K pathway. Loss of PTEN function, either through mutation or deletion, leads to sustained PI3K signaling even in the presence of an inhibitor.[1]
-
Activation of Compensatory Signaling Pathways: Cancer cells can adapt to PI3K inhibition by upregulating parallel signaling pathways to maintain proliferation and survival. A key compensatory mechanism is the activation of the MAPK/ERK pathway.[3] Inhibition of the PI3K pathway can relieve negative feedback loops, leading to the activation of receptor tyrosine kinases (RTKs) that signal through the MAPK cascade.[4][5]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs such as EGFR, HER3, or FGFR can provide an alternative route for activating the PI3K or other survival pathways.[6]
Q2: Our this compound-treated xenograft model initially showed tumor regression, but now the tumors are regrowing. How can we investigate the mechanism of resistance?
A2: To investigate acquired resistance in your xenograft model, a multi-faceted approach is recommended:
-
Confirm Target Engagement: First, ensure that the drug is reaching the tumor at sufficient concentrations and inhibiting its target. This can be done by performing pharmacodynamic studies on tumor biopsies, analyzing the phosphorylation status of downstream effectors of PI3K, such as p-AKT and p-S6. A lack of target inhibition might suggest issues with drug metabolism or bioavailability in the resistant model.
-
Genomic Analysis: Perform next-generation sequencing (NGS) on the resistant tumors and compare the genomic profile to the parental, sensitive tumors. Look for acquired mutations or copy number alterations in key genes of the PI3K pathway (PIK3CA, PIK3R1, PTEN, AKT1) and in pathways known to be involved in resistance (e.g., KRAS, BRAF, EGFR, FGFR).
-
Phosphoproteomic and Proteomic Analysis: Compare the phosphoproteome and proteome of sensitive and resistant tumors to identify upregulated signaling pathways. This can provide direct evidence of compensatory pathway activation.
-
Establishment of Resistant Cell Lines: If possible, establish cell lines from the resistant xenograft tumors. These cell lines are invaluable tools for in-vitro characterization of the resistance mechanism and for testing the efficacy of combination therapies.
Q3: We have identified a potential compensatory pathway (e.g., MAPK activation) in our this compound-resistant model. What are the next steps?
A3: Once a compensatory pathway is identified, the next logical step is to test a combination therapy approach. For instance, if MAPK pathway activation is observed, combining this compound with a MEK inhibitor could potentially overcome resistance. The efficacy of the combination should be evaluated both in vitro (using the resistant cell lines) and in vivo (in the resistant xenograft model).
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy in a long-term cell culture experiment.
| Potential Cause | Troubleshooting Steps |
| Selection of a pre-existing resistant subclone | 1. Perform single-cell cloning of the parental cell line to assess for heterogeneity in response to this compound. 2. Analyze the genomic profile of the resistant culture compared to the parental line to identify any enriching mutations. |
| Acquired mutations in the PI3K pathway | 1. Sequence key exons of PIK3CA, PTEN, and AKT1 in the resistant cell line. 2. If a mutation is found, validate its role in conferring resistance through genetic editing (e.g., CRISPR/Cas9) in the parental line. |
| Upregulation of a compensatory pathway | 1. Perform a western blot analysis for key markers of common compensatory pathways (e.g., p-ERK, p-STAT3). 2. Use a targeted inhibitor of the suspected compensatory pathway in combination with this compound to see if sensitivity is restored. |
Problem 2: No correlation between PIK3CA mutation status and this compound response in a panel of cell lines.
| Potential Cause | Troubleshooting Steps |
| Presence of other genetic alterations | 1. Broaden the genomic analysis to include other genes in the PI3K pathway (PTEN, PIK3R1) and other oncogenic drivers (KRAS, BRAF). A KRAS mutation, for example, might confer intrinsic resistance to PI3K inhibition. |
| Variable expression of PI3K isoforms | 1. this compound is a pan-PI3K inhibitor, but with varying potency against different isoforms.[7] Analyze the relative expression levels of PI3Kα, β, γ, and δ in your cell line panel. Differences in isoform dependency could explain the varied responses. |
| Context-dependent signaling | 1. The cellular context, including the expression of different receptors and downstream effectors, can influence the reliance on the PI3K pathway. Consider the tissue of origin and the broader signaling network of the cell lines. |
Quantitative Data Summary
Due to the discontinuation of this compound's development, specific quantitative data on acquired resistance is scarce. The following table provides a general overview of the IC50 values of this compound against the class I PI3K isoforms, which can be useful for experimental design.
Table 1: Inhibitory Potency of this compound against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nmol/L) |
| PI3Kα | 48 |
| PI3Kβ | 617 |
| PI3Kγ | 10 |
| PI3Kδ | 260 |
| (Data from a phase I trial of this compound)[7] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a general method for developing acquired resistance to a targeted therapy in vitro.
-
Determine the initial IC50: Culture the parental cancer cell line of interest and determine the concentration of this compound that inhibits cell growth by 50% (IC50) using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Dose-escalation:
-
Begin by continuously exposing the cells to this compound at a concentration equal to the IC20-IC30.
-
Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium.
-
This process of dose escalation should be carried out over several months.
-
-
Isolation of resistant clones: Once the cells are able to proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50), single-cell cloning can be performed to isolate and expand individual resistant clones.
-
Characterization of resistant phenotype:
-
Confirm the shift in IC50 by performing a dose-response curve with this compound on the resistant clones and comparing it to the parental cells.
-
Assess the stability of the resistant phenotype by culturing the cells in the absence of this compound for several passages and then re-challenging them with the drug.
-
Protocol 2: Western Blot Analysis of PI3K and Compensatory Pathway Activation
-
Sample Preparation: Culture sensitive and resistant cells with and without this compound treatment for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with primary antibodies against key signaling proteins (e.g., p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-S6, total S6, and a loading control like β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How compensatory mechanisms and adaptive rewiring have shaped our understanding of therapeutic resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Dose-Escalation Study of this compound (SAR245408, XL147), a Pan-Class I PI3K Inhibitor, in Combination With Erlotinib in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR1 overexpression promotes resistance to PI3K inhibitor alpelisib in luminal breast cancer cells through receptor tyrosine kinase signaling-mediated activation of the estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Pilaralisib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the pan-PI3K inhibitor, Pilaralisib, in cancer cell lines.
Troubleshooting Guides
Problem: Decreased sensitivity or acquired resistance to this compound in our cancer cell line model.
Possible Cause 1: Reactivation of the PI3K/AKT/mTOR Pathway
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Explanation: Cancer cells can develop resistance by reactivating the PI3K pathway despite the presence of an inhibitor. This can occur through several mechanisms, including the loss of the tumor suppressor PTEN or the acquisition of secondary mutations in the PIK3CA gene.[1][2][3][4] Loss of PTEN function leads to the accumulation of PIP3, causing hyperactivation of the PI3K pathway.[3][5]
-
Troubleshooting Steps:
-
Assess PTEN status: Analyze PTEN expression by Western blot and check for mutations or deletions via sequencing.
-
Sequence PIK3CA: Perform DNA sequencing of the PIK3CA gene in resistant clones to identify potential secondary mutations that may interfere with this compound binding.[2][4][6]
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Evaluate AKT and S6 phosphorylation: Use Western blotting to check the phosphorylation status of AKT and S6 in the presence of this compound. Persistent phosphorylation indicates pathway reactivation.[5]
-
Possible Cause 2: Activation of Compensatory Signaling Pathways
-
Explanation: Inhibition of the PI3K pathway can lead to the upregulation of parallel signaling pathways, such as the MAPK/ERK pathway or increased activity of receptor tyrosine kinases (RTKs) like HER3 and IGF1R.[5][7][8] This compensatory signaling can bypass the PI3K blockade and promote cell survival and proliferation.
-
Troubleshooting Steps:
-
Profile RTK expression and phosphorylation: Use a phospho-RTK array or Western blotting to screen for increased expression and phosphorylation of various RTKs.
-
Assess MAPK pathway activation: Measure the phosphorylation levels of MEK and ERK via Western blot.
-
Consider combination therapy: If compensatory pathway activation is detected, consider co-treatment with inhibitors targeting the identified pathway (e.g., MEK inhibitors, HER3 antibodies).
-
Possible Cause 3: Upregulation of Pro-Survival Kinases
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Explanation: Kinases such as PIM have been implicated in mediating resistance to PI3K inhibitors.[9] PIM kinases can promote cell survival through various mechanisms, including the regulation of redox signaling and protein translation, thereby diminishing the cytotoxic effects of PI3K inhibition.[9]
-
Troubleshooting Steps:
-
Evaluate PIM kinase levels: Assess the expression of PIM1, PIM2, and PIM3 kinases in resistant versus sensitive cells by Western blot or qPCR.
-
Test PIM inhibitors: If PIM kinase levels are elevated, consider co-treatment with a pan-PIM inhibitor to see if it restores sensitivity to this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to PI3K inhibitors like this compound?
A1: Resistance to PI3K inhibitors is multifaceted and can arise from:
-
Reactivation of the PI3K pathway: This can be due to loss of PTEN function or secondary mutations in PIK3CA.[1][2][3][4]
-
Activation of bypass signaling pathways: Upregulation of the MAPK/ERK pathway or other RTKs can compensate for PI3K inhibition.[5][7][8]
-
Feedback loops: Inhibition of mTORC1, a downstream effector of PI3K, can lead to a feedback activation of PI3K signaling.[5][7]
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Upregulation of other survival pathways: Increased activity of kinases like PIM can promote cell survival in the presence of PI3K inhibitors.[9]
Q2: What combination therapies have been explored to overcome this compound resistance?
A2: While clinical trials with this compound have shown limited efficacy, preclinical and clinical studies with other PI3K inhibitors suggest several combination strategies:[5][10][11][12]
-
Dual PI3K/mTOR inhibition: Using dual inhibitors can prevent the feedback activation of PI3K that occurs with mTORC1 inhibition alone.
-
PI3K and MEK inhibitors: Co-targeting the PI3K and MAPK pathways can be effective when bypass activation of the MAPK pathway is a resistance mechanism.[3]
-
PI3K inhibitors and endocrine therapy: In hormone receptor-positive cancers, combining PI3K inhibitors with endocrine therapies like fulvestrant or letrozole has shown promise.[5][13]
-
PI3K inhibitors and chemotherapy: Combining PI3K inhibitors with cytotoxic agents like paclitaxel and carboplatin has been investigated.[10]
-
PI3K inhibitors and HER2-targeted therapy: In HER2-positive cancers, combination with agents like trastuzumab can be beneficial.[14]
Q3: How can I generate a this compound-resistant cell line in the lab?
A3: A standard method for generating resistant cell lines is through continuous exposure to escalating doses of the drug. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: Are there specific biomarkers that can predict response or resistance to this compound?
A4: While mutations in PIK3CA are often used to select patients for PI3K inhibitor therapy, they do not guarantee a response.[1] Loss of PTEN is a well-established mechanism of resistance.[3][15] However, clinical studies with this compound have not consistently found a strong correlation between molecular alterations in the PI3K pathway and clinical activity.[10][12][13][16]
Quantitative Data Summary
Table 1: Overview of this compound Clinical Trial Outcomes
| Combination Therapy | Cancer Type | Phase | Outcome | Reference |
| Paclitaxel and Carboplatin | Solid Tumors | I | MTD: 200 mg QD. Did not enhance antitumor activity. | [10] |
| Letrozole | HR+, HER2- metastatic breast cancer | I/II | MTD: 400 mg QD. Limited efficacy. | [13] |
| Erlotinib | Solid Tumors | I | MTD: 400 mg. Limited antitumor activity. | [16] |
| Monotherapy | Endometrial Carcinoma | II | Minimal antitumor activity. | [11][12] |
| Trastuzumab +/- Paclitaxel | HER2+ metastatic breast cancer | I/II | Acceptable safety profile. | [14] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
-
Initial Seeding: Plate the parental cancer cell line at a low density in appropriate culture medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC50 (the concentration that inhibits 50% of cell growth).
-
Dose Escalation: Once the cells resume proliferation, passage them and increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Maintenance Culture: Continue this dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50) than the parental cells.
-
Characterization: Regularly assess the resistance phenotype by performing cell viability assays and comparing the IC50 of the resistant line to the parental line.
-
Cryopreservation: Freeze down vials of the resistant cell line at various passages to ensure a consistent stock.
Protocol 2: Western Blot Analysis of PI3K and MAPK Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, p-S6, total S6, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Mechanisms of resistance to the PI3K inhibitor this compound.
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
References
- 1. mdpi.com [mdpi.com]
- 2. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 4. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase I Dose‐Escalation Study of this compound (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase II study of the PI3K inhibitor this compound (SAR245408; XL147) in patients with advanced or recurrent endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I/II dose-escalation study of PI3K inhibitors this compound or voxtalisib in combination with letrozole in patients with hormone-receptor-positive and HER2-negative metastatic breast cancer refractory to a non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell line-specific network models of ER+ breast cancer identify potential PI3Kα inhibitor resistance mechanisms and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I dose-escalation study of this compound (SAR245408, XL147), a pan-class I PI3K inhibitor, in combination with erlotinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating Pilaralisib off-target effects in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pilaralisib in vitro. The focus is on identifying and mitigating potential off-target effects to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable small molecule that acts as a potent and selective reversible inhibitor of the class I phosphoinositide 3-kinases (PI3Ks).[1][2] It functions by competing with ATP for the binding site on the PI3K enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This inhibition blocks the activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival in many cancers.[3]
Q2: What are the known on-target effects of this compound on PI3K isoforms?
This compound is a pan-class I PI3K inhibitor with varying potency against the different isoforms.[2][4] In cell-free assays, it demonstrates strong inhibition of PI3Kα, PI3Kδ, and PI3Kγ, with slightly less potency against PI3Kβ.[1]
Quantitative Data Summary: this compound IC50 Values for Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 39 |
| PI3Kβ | 383 |
| PI3Kγ | 23 |
| PI3Kδ | 36 |
Data sourced from MedchemExpress and Selleck Chemicals.[1][5]
Q3: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
Off-target effects refer to the modulation of biological targets other than the intended primary target of a drug. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target interactions with other kinases are a common concern.[4] These unintended interactions can lead to a variety of issues in vitro, including:
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Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the inhibition of the primary target when it is, in fact, caused by an off-target effect.
-
Unforeseen cellular toxicity: Inhibition of essential kinases can lead to cytotoxicity that is not related to the intended mechanism of action.
-
Activation of compensatory signaling pathways: Inhibition of an off-target kinase could paradoxically activate other signaling pathways, confounding the experimental outcome.
Q4: Is there a publicly available kinome scan or off-target profile for this compound?
Currently, a comprehensive, publicly available kinome scan profiling this compound against a broad panel of kinases is not readily accessible in the scientific literature. While it is described as "highly selective" for class I PI3Ks, the potential for off-target activities at higher concentrations cannot be disregarded.[6] Therefore, it is recommended that researchers perform their own selectivity profiling to understand the specific off-target effects in their experimental system.
Troubleshooting Guide: Identifying this compound Off-Target Effects
This guide provides a systematic approach to identifying potential off-target effects of this compound in your in vitro experiments.
Issue 1: Unexpected or inconsistent phenotypic results.
Possible Cause: The observed phenotype might be due to an off-target effect of this compound rather than inhibition of the PI3K pathway.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for unexpected phenotypes.
Step 1: Validate On-Target PI3K Inhibition
-
Method: Western Blotting for key downstream effectors of the PI3K pathway.
-
Protocol:
-
Treat cells with a range of this compound concentrations for a defined period.
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe for phosphorylated and total levels of key downstream targets such as AKT (at Ser473 and Thr308) and S6 ribosomal protein.
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of AKT and S6 should be observed if this compound is inhibiting the PI3K pathway as intended.
-
Step 2: Assess Off-Target Kinase Activity
If on-target inhibition is confirmed but the phenotype is still unexpected, consider broad kinase profiling.
-
Method: In vitro Kinase Profiling Service (Kinome Scan).
-
Description: Submit a sample of this compound to a commercial service that screens its activity against a large panel of purified kinases (often >400). This will provide a comprehensive overview of potential off-target interactions.
Step 3: Perform Dose-Response and Time-Course Experiments
-
Rationale: Off-target effects are often concentration-dependent and may have different kinetics than on-target effects.
-
Protocol:
-
Design experiments with a wide range of this compound concentrations, including concentrations below, at, and significantly above the on-target IC50.
-
Analyze the phenotype and on- and off-target phosphorylation events at various time points.
-
Interpretation: If the unexpected phenotype only occurs at high concentrations, it is more likely to be an off-target effect.
-
Step 4: Use a Structurally Unrelated PI3K Inhibitor
-
Rationale: If the phenotype is genuinely due to PI3K inhibition, a different PI3K inhibitor with a distinct chemical structure should produce a similar effect.
-
Procedure: Repeat the key experiment using another well-characterized PI3K inhibitor (e.g., Pictilisib, Buparlisib). If the unexpected phenotype is not replicated, it is likely an off-target effect specific to this compound.
Step 5: Rescue Experiment with Downstream Effector
-
Rationale: To confirm that the observed phenotype is due to PI3K pathway inhibition, attempt to "rescue" the effect by activating a downstream component of the pathway.
-
Example: If this compound induces apoptosis, try to rescue the cells by overexpressing a constitutively active form of AKT. If the apoptosis is prevented, it supports an on-target mechanism.
Issue 2: Discrepancy between biochemical and cellular assay results.
Possible Cause: Cellular factors such as membrane permeability, drug efflux pumps, or intracellular ATP concentrations can influence the apparent potency and selectivity of an inhibitor.
Troubleshooting Workflow:
Figure 2. Workflow to address assay discrepancies.
Method 1: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. CETSA measures this change to confirm target engagement in intact cells.[7]
-
Protocol Outline:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein (and potential off-targets) at each temperature by Western blotting or mass spectrometry.
-
Expected Outcome: A shift in the melting curve of a protein in the presence of this compound indicates direct binding.
-
Method 2: NanoBRET™ Target Engagement Intracellular Kinase Assay
-
Principle: This is a live-cell assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.
-
Advantage: Provides a quantitative measure of inhibitor binding to its target in real-time within living cells.
Method 3: Kinobeads (Affinity-Based Chemical Proteomics)
-
Principle: A mixture of broad-spectrum kinase inhibitors is immobilized on beads to capture a large portion of the cellular kinome. The binding of this compound to its targets in a cell lysate will prevent those kinases from binding to the beads.
-
Protocol Outline:
-
Incubate cell lysate with different concentrations of this compound.
-
Add kinobeads to pull down unbound kinases.
-
Elute and identify the captured kinases by mass spectrometry.
-
Interpretation: A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that this compound is binding to that kinase in the cellular context.
-
Guide to Mitigating this compound Off-Target Effects in Vitro
Once potential off-target effects have been identified, the following strategies can help to minimize their impact on your experimental results.
1. Optimize this compound Concentration
-
Recommendation: Use the lowest concentration of this compound that effectively inhibits the PI3K pathway in your specific cell line. This minimizes the likelihood of engaging off-target kinases, which typically have lower binding affinities.
-
Procedure: Perform a dose-response curve for the inhibition of p-AKT and select a concentration at or near the IC90 for your on-target effect for subsequent experiments.
2. Careful Selection of Cell Lines
-
Recommendation: Use cell lines where the PI3K pathway is a known and validated driver of the phenotype you are studying. This increases the probability that the observed effects are on-target.
-
Cross-Validation: Confirm key findings in multiple cell lines with similar genetic backgrounds regarding the PI3K pathway.
3. Use of Genetic Controls
-
Recommendation: Employ genetic approaches to validate that the observed phenotype is dependent on the intended target.
-
Methods:
-
siRNA/shRNA knockdown: Knock down the expression of the PI3K catalytic subunits and assess whether this phenocopies the effect of this compound.
-
CRISPR/Cas9 knockout: Generate a knockout of the target kinase to confirm its role in the observed phenotype.
-
4. Monitor Known Off-Targets (if identified)
-
Recommendation: If you have identified specific off-targets through kinome scanning or other methods, you can monitor the phosphorylation of their downstream substrates as a negative control.
-
Procedure: When treating with this compound, perform Western blots for downstream markers of both the on-target (PI3K) and identified off-target pathways. Aim for a concentration of this compound that inhibits the on-target pathway without significantly affecting the off-target pathway.
Signaling Pathway Diagram: On-Target vs. Potential Off-Target Effects
Figure 3. On-target inhibition of the PI3K pathway and potential off-target kinase inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phase I Trial of a Tablet Formulation of this compound, a Pan‐Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides researchers, scientists, and drug development professionals with essential information for managing treatment-related toxicities of Pilaralisib in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as XL147 or SAR245408) is an orally bioavailable, potent, and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] It works by competitively binding to the ATP-binding site of PI3K isoforms (α, β, δ, γ), which blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][3] This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell growth, proliferation, survival, and metabolism that is often dysregulated in cancer.[1][4]
Q2: What are the common treatment-related toxicities observed with this compound and other pan-PI3K inhibitors?
A2: Due to the central role of the PI3K pathway in normal cellular functions, on-target toxicities are expected. Clinical studies on this compound and other pan-PI3K inhibitors have identified a common set of adverse events that researchers should monitor for in animal models.[3][5] These include dermatologic (rash), gastrointestinal (diarrhea), metabolic (hyperglycemia), and hepatic (elevated liver enzymes) toxicities.[6][7][8] Fatigue and decreased appetite are also frequently reported.[6][9]
Q3: Are the toxicities associated with this compound generally reversible?
A3: Yes, for many PI3K inhibitors, most side effects are reversible with drug interruption due to their relatively short half-lives.[7] Early detection and intervention are crucial for managing these toxicities effectively in a research setting.[7]
Q4: Why is it important to establish a Maximum Tolerated Dose (MTD) in my animal model?
A4: Establishing the MTD is a critical step in preclinical toxicology.[10][11] It identifies the highest dose of this compound that can be administered without causing unacceptable toxicity, which is essential for designing effective and safe efficacy studies.[11][12] This process helps define the therapeutic window of the drug in your specific animal model and experimental context.
Troubleshooting Guide: Managing Common Toxicities
This section addresses specific issues that may arise during your experiments.
Issue 1: Animals are developing a skin rash.
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Question: I've noticed a maculopapular rash on the rodents in my high-dose this compound group. What should I do?
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Answer: Skin rash is a known on-target effect of PI3K pathway inhibition, which plays a role in keratinocyte differentiation.[7]
-
Assess Severity: Document the severity and distribution of the rash. Use a standardized scoring system if available.
-
Dose Interruption/Reduction: For moderate to severe cases, consider temporarily halting treatment or reducing the dose to the next lower level in your study design. This is the most effective management strategy.[7]
-
Supportive Care: Consult with veterinary staff about topical treatments. For research purposes, early intervention with topical corticosteroids can be effective.[7] Ensure bedding is clean and dry to prevent secondary infections.
-
Prophylactic Measures (Consider for future studies): Some anecdotal evidence from clinical settings suggests that prophylactic use of non-drowsy antihistamines might be beneficial, though structured evidence is lacking.[7]
-
Issue 2: Animals are experiencing diarrhea.
-
Question: Several animals being treated with this compound have developed loose stools and show signs of dehydration. How should I manage this?
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Answer: Diarrhea is one of the most common gastrointestinal toxicities associated with PI3K inhibitors.[13]
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Rule out other causes: Ensure the diarrhea is not due to infection or other experimental variables.
-
Hydration Support: Provide supportive care immediately. This may include subcutaneous fluid administration (e.g., sterile saline) as advised by a veterinarian. Ensure easy access to drinking water and consider providing a hydrogel or other supplementary water source.
-
Dietary Management: Ensure standard chow is available. In clinical settings, lactose-containing products and high-osmolar supplements are avoided; while not directly applicable to standard rodent chow, ensure the diet is consistent and not contributing to the issue.[7]
-
Dose Modification: If diarrhea is severe (e.g., associated with significant weight loss), interrupt dosing until the animal recovers, and then consider restarting at a reduced dose.
-
Issue 3: Blood glucose levels are elevated.
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Question: My routine blood monitoring shows hyperglycemia in the treatment group. What is the mechanism and how should I proceed?
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Answer: The PI3K/AKT pathway is a key regulator of insulin signaling and glucose metabolism.[4] Inhibition of this pathway can lead to insulin resistance and subsequent hyperglycemia.
-
Confirm and Monitor: Confirm the finding with a follow-up blood glucose measurement. Monitor glucose levels regularly (e.g., daily or every other day) and check for signs of glucosuria (glucose in urine).
-
Consult Literature for Management: In clinical settings, metformin is used to manage hyperglycemia.[7] For animal studies, the primary approach is dose modification. The relevance of using anti-diabetic agents would depend on the specific goals of the study and should be carefully considered as it introduces a confounding variable.
-
Dose Adjustment: Persistent or severe hyperglycemia warrants a dose reduction or temporary cessation of this compound treatment.
-
Quantitative Data on Treatment-Related Adverse Events
The following table summarizes treatment-related adverse events from human clinical trials of this compound. While this data is from human patients, it provides a valuable reference for the types and potential frequencies of toxicities to monitor in preclinical animal models.
| Adverse Event | Incidence (Any Grade) | Incidence (Grade ≥3) | References |
| Rash | 40.3% - 62.9% | 6.9% - 9.0% | [8][13][14] |
| Diarrhea | 37.3% - 42.9% | 4.5% | [6][8][13] |
| Fatigue | 28.4% - 40.9% | N/A | [6][8][13] |
| Hyperglycemia | 22.7% | 3.4% | [6][14] |
| Decreased Appetite | 22.7% | N/A | [6] |
| Hepatic Toxicity (ALT/AST Increase) | 27.3% | 18.2% | [6] |
Key Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding (DRF) Study
Objective: To determine a range of doses for a definitive efficacy or toxicity study, including the Maximum Tolerated Dose (MTD).[10][15]
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., BALB/c or athymic nude mice), typically 6-8 weeks old. Use a small group size (n=3-5 per group).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the study.
-
Dose Selection: Based on in vitro IC50 data, select a wide range of doses. A common starting point is a dose expected to have a biological effect, with subsequent groups receiving 2x, 4x, and 8x (or similar) escalating doses.[12] Include a vehicle control group.
-
Administration: Administer this compound via the intended route (e.g., oral gavage) once daily for a short duration, typically 7-14 days.[10]
-
Monitoring:
-
Daily: Record body weight, food/water consumption, clinical signs of toxicity (e.g., changes in posture, activity, fur texture), and check for rash or diarrhea.
-
Periodic: Collect blood samples for complete blood count (CBC) and serum chemistry (especially for glucose and liver enzymes) at baseline and termination.
-
-
Endpoint: The MTD is often defined as the highest dose that does not cause >15-20% body weight loss or other signs of severe distress.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any organ-level abnormalities.
Protocol 2: Routine Toxicity Monitoring During Efficacy Studies
Objective: To monitor for and manage toxicity during a longer-term (e.g., >21 days) efficacy study.
Methodology:
-
Baseline Data: Before initiating treatment, collect baseline body weights and blood samples from all animals.
-
Regular Monitoring:
-
Body Weight: Measure at least twice weekly. A significant weight loss (>10%) is a key indicator of toxicity and should trigger closer observation or intervention.
-
Clinical Observations: Perform daily checks for any adverse signs as detailed in the DRF protocol. Pay close attention to the common toxicities: skin condition, fecal consistency, and general activity levels.
-
Blood Glucose: Monitor blood glucose levels weekly, especially in the first few weeks of treatment.
-
-
Intervention Thresholds: Establish clear criteria for intervention. For example:
-
Weight Loss > 15%: Temporarily halt dosing until weight stabilizes or recovers.
-
Severe Rash or Diarrhea: Implement management strategies as described in the troubleshooting guide and consider dose modification.
-
Persistent Hyperglycemia: Consider dose reduction.
-
-
Data Collection: Meticulously record all observations, measurements, and interventions for each animal. This data is crucial for interpreting both the efficacy and safety outcomes of your study.
Visualizations
Signaling Pathway
Caption: this compound inhibits PI3K, blocking the downstream AKT/mTOR signaling pathway.
Experimental Workflow
Caption: A typical workflow for conducting preclinical toxicity studies with this compound.
Troubleshooting Logic
Caption: A logical guide for troubleshooting common this compound-related toxicities.
References
- 1. This compound | C25H25ClN6O4S | CID 56599306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Phase I Trial of a Tablet Formulation of this compound, a Pan‐Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I dose-escalation study of this compound (SAR245408, XL147), a pan-class I PI3K inhibitor, in combination with erlotinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I Dose-Escalation Study of this compound (SAR245408, XL147), a Pan-Class I PI3K Inhibitor, in Combination With Erlotinib in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Phase II study of the PI3K inhibitor this compound (SAR245408; XL147) in patients with advanced or recurrent endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I Dose‐Escalation Study of this compound (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Pilaralisib solubility and stability in DMSO and culture media
Welcome to the technical support center for Pilaralisib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to use fresh, high-quality DMSO to prepare stock solutions, as moisture can reduce the solubility of the compound[1].
2. What is the maximum concentration for a this compound stock solution in DMSO?
This compound can be dissolved in DMSO at concentrations up to 100 mg/mL[1]. Another source suggests a solubility of 93 mg/mL[2]. For practical purposes, preparing a stock solution in the range of 10-50 mM in DMSO is common practice.
3. Is this compound soluble in aqueous solutions like water or PBS?
This compound is insoluble in water and ethanol[1]. Therefore, it is not recommended to dissolve it directly in aqueous buffers such as PBS or culture media.
4. How should I prepare working dilutions of this compound in cell culture media?
To prepare working dilutions, the DMSO stock solution should be serially diluted in your cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
5. How stable is this compound in a DMSO stock solution?
When stored correctly, this compound stock solutions in DMSO are stable. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
6. What is the stability of this compound in cell culture media?
The stability of this compound in cell culture media can vary depending on the specific medium composition, pH, temperature, and the presence of serum. While specific stability data in various culture media is not extensively published, it is best practice to prepare fresh dilutions in media for each experiment from a frozen DMSO stock. If long-term incubation is required, it is advisable to perform a stability study under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock in culture media. | The concentration of this compound in the final working solution is too high, exceeding its solubility limit in the aqueous environment. The DMSO concentration in the final solution might be too low to maintain solubility. | - Increase the final DMSO concentration slightly (while ensuring it remains non-toxic to your cells).- Decrease the final concentration of this compound.- Prepare an intermediate dilution in a mix of DMSO and media before the final dilution. |
| Inconsistent or unexpected experimental results. | - Degradation of this compound in the DMSO stock solution due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light).- Instability of this compound in the culture medium during long incubation periods. | - Use a fresh aliquot of the DMSO stock solution for each experiment.- Prepare fresh working dilutions in media immediately before use.- For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals. |
| High background signal or off-target effects. | The concentration of DMSO in the final working solution is too high, causing cellular stress or other non-specific effects. | - Ensure the final DMSO concentration in your experiments is below the tolerance level of your cell line (typically ≤ 0.1%).- Include a vehicle control (media with the same final concentration of DMSO) in all experiments. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (approx.) | Reference |
| DMSO | 100 mg/mL | 184.83 mM | [1] |
| DMSO | 93 mg/mL | 171.9 mM | [2] |
| Water | Insoluble | N/A | [1] |
| Ethanol | Insoluble | N/A | [1] |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (PI3Kα) | 39 nM | Cell-free assay | [1] |
| IC50 (PI3Kδ) | 36 nM | Cell-free assay | [1] |
| IC50 (PI3Kγ) | 23 nM | Cell-free assay | [1] |
| IC50 (PI3Kβ) | 383 nM | Cell-free assay | [3] |
| Median relative IC50 (cytotoxicity) | 10.9 µM | Pediatric Preclinical Testing Program (PPTP) cell lines | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 184.84 µL of DMSO to 1 mg of this compound, assuming a molecular weight of 541.02 g/mol ).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of this compound Stability in Culture Media
-
Objective: To determine the stability of this compound in a specific cell culture medium over time.
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium of choice at the highest concentration you plan to use in your experiments.
-
Prepare a "time zero" sample by immediately analyzing the concentration of this compound in the medium using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Incubate the remaining working solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), take aliquots of the incubated solution and analyze the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample. A stability plot can then be generated.
-
Visualizations
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: A logical troubleshooting guide for common issues with this compound.
References
Troubleshooting inconsistent experimental results with Pilaralisib
Welcome to the technical support center for Pilaralisib (also known as SAR245408 or XL147). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
1. Solubility and Compound Stability
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Question: I am observing precipitation of this compound in my cell culture medium. How can I ensure it remains in solution?
Answer: this compound is sparingly soluble in aqueous solutions. To avoid precipitation, it is crucial to prepare a high-concentration stock solution in an appropriate solvent and then dilute it to the final working concentration in your culture medium.
-
Recommended Solvent: Prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO)[1]. A stock concentration of up to 100 mg/mL (184.83 mM) in fresh, moisture-free DMSO is achievable[1].
-
Working Dilution: When preparing your working concentration, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform serial dilutions to reach your final desired concentration.
-
Storage: Store the DMSO stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage[1]. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Immediate Use: For some in vitro assays, dissolving this compound in 10 mM HCl and then immediately using the mixed solution can be an alternative, though stability in acidic aqueous solutions is limited[1].
-
-
Question: My this compound stock solution appears to have lost activity over time. What is the proper way to store it?
Answer: Improper storage can lead to the degradation of this compound. As mentioned above, store DMSO stock solutions in small aliquots at -20°C or -80°C to maintain stability[1]. Ensure that the DMSO used is of high quality and anhydrous, as moisture can reduce the solubility and stability of the compound[1].
2. Inconsistent Cell Viability Assay (e.g., MTT, WST-1) Results
-
Question: My IC50 values for this compound vary significantly between experiments. What are the potential causes?
Answer: Variability in IC50 values is a common issue and can be attributed to several factors:
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Cell Density: The initial cell seeding density can significantly impact the apparent IC50. Ensure you use a consistent cell number for each experiment, typically determined through a preliminary cell titration experiment. For MTT/WST-1 assays, a starting point of 10,000 cells/well in a 96-well plate is common[1].
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
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Compound Preparation: Inconsistent preparation of this compound dilutions can lead to variability. Always prepare fresh dilutions from a validated stock solution for each experiment.
-
Incubation Time: The duration of drug exposure will influence the IC50 value. A common incubation time for this compound in cell proliferation assays is 5 days[1]. Ensure this is kept constant.
-
Assay-Specific Variability: Factors such as the incubation time with the MTT or WST-1 reagent and ensuring complete solubilization of the formazan product can affect the final absorbance reading.
-
-
Question: I am not observing the expected dose-dependent decrease in cell viability. What should I check?
Answer:
-
Cell Line Sensitivity: Confirm that the cell line you are using is sensitive to PI3K inhibition. The anti-proliferative effect of this compound can be cell-type dependent.
-
Drug Concentration Range: Ensure your concentration range is appropriate to capture the full dose-response curve, including concentrations high enough to achieve maximal inhibition and low enough to show no effect.
-
Feedback Loop Activation: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways, which may mask the cytotoxic or anti-proliferative effects of the inhibitor. Consider co-treatment with inhibitors of potential feedback pathways if this is suspected.
-
Purity of Compound: Verify the purity of your this compound compound.
-
3. Inconsistent Western Blot Results for PI3K Pathway Inhibition
-
Question: I am seeing inconsistent or no change in phosphorylated AKT (p-AKT) levels after treating cells with this compound. What could be the problem?
Answer: Detecting changes in protein phosphorylation can be challenging. Here are some troubleshooting steps:
-
Stimulation Conditions: The basal level of p-AKT can be low in some cell lines. To observe a clear decrease upon this compound treatment, you may need to stimulate the PI3K pathway with a growth factor (e.g., EGF, IGF-1) prior to or concurrently with drug treatment.
-
Time Course: The inhibition of AKT phosphorylation can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point to observe maximal inhibition.
-
Lysate Preparation: It is critical to use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins. Keep samples on ice throughout the preparation process.
-
Antibody Quality: Use a well-validated antibody specific for the phosphorylated form of AKT (e.g., Ser473 or Thr308). Always include a total AKT antibody as a loading control to ensure that the changes observed are not due to variations in the total amount of AKT protein.
-
Blocking Buffer: When using phospho-specific antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins (casein) that can increase background noise.
-
-
Question: I am observing unexpected changes in other signaling pathways after this compound treatment. Is this normal?
Answer: Yes, this is possible due to pathway crosstalk and feedback mechanisms. Inhibition of the PI3K pathway can lead to the activation of other pathways, such as the MAPK/ERK pathway, as a compensatory response. It is advisable to probe for key proteins in related pathways to get a comprehensive understanding of the cellular response to this compound.
Data Presentation
Table 1: In Vitro IC50 Values of this compound
| PI3K Isoform | IC50 (nM) in Cell-Free Assay | Reference |
| PI3Kα | 39 | [2] |
| PI3Kβ | 383 | [2] |
| PI3Kγ | 23 | [2] |
| PI3Kδ | 36 | [2] |
Table 2: this compound Activity in Cell-Based Assays
| Cell Line | Assay | Endpoint | IC50 | Reference |
| PC-3 | PIP3 Production (EGF-stimulated) | Inhibition of PIP3 | 220 nM | [3] |
| MCF7 | PIP3 Production (EGF-stimulated) | Inhibition of PIP3 | 347 nM | [3] |
| PC-3 | p-AKT (Ser473) ELISA (EGF-stimulated) | Inhibition of AKT phosphorylation | 477 nM | [3] |
| PC-3 | p-S6 ELISA | Inhibition of S6 phosphorylation | 776 nM | [3] |
| PPTP Cell Lines | Cytotoxicity | Cell Viability | Median: 10.9 µM | [1] |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 5 days) at 37°C in a humidified incubator with 5% CO2[1].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Western Blotting for p-AKT
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the predetermined optimal time. If necessary, stimulate with a growth factor for a short period before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-AKT (e.g., Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a housekeeping protein like GAPDH.
Visualizations
Caption: PI3K signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Pilaralisib Sensitivity and PIK3CA/PTEN Mutations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of PIK3CA and PTEN mutations on sensitivity to Pilaralisib (SAR245408), a pan-class I PI3K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SAR245408 or XL147) is a potent, reversible, and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1] It targets the α, δ, and γ isoforms of PI3K with high affinity, and is less potent against the β isoform.[2][3] The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn prevents the activation of downstream effectors such as AKT and mTOR.[5]
Q2: How do PIK3CA and PTEN mutations affect the PI3K pathway?
PIK3CA encodes the p110α catalytic subunit of PI3K. Activating mutations in PIK3CA lead to constitutive activation of the PI3K enzyme, resulting in oncogenic signaling.[6] Conversely, PTEN is a tumor suppressor gene that encodes a phosphatase that dephosphorylates PIP3, thereby antagonizing PI3K signaling.[7] Loss-of-function mutations or deletion of PTEN result in the accumulation of PIP3 and subsequent hyperactivation of the PI3K/AKT pathway.
Q3: Is there a correlation between PIK3CA mutations and sensitivity to this compound?
Generally, activating mutations in PIK3CA are expected to confer sensitivity to PI3K inhibitors, including this compound, by creating a dependency on the PI3K pathway for cell survival and proliferation.[6] Preclinical studies have shown that inhibitors of the PI3K/AKT/mTOR pathway have selective activity in cell lines with activating PIK3CA mutations.[6] However, the degree of sensitivity can be context-dependent and influenced by other genetic and cellular factors.
Q4: What is the expected impact of PTEN loss on this compound sensitivity?
The loss of PTEN function leads to PI3K pathway activation and is often associated with sensitivity to PI3K inhibitors.[7] However, PTEN loss can also be a mechanism of resistance to PI3Kα-specific inhibitors like alpelisib.[7][8] As this compound is a pan-PI3K inhibitor, it may still be effective in PTEN-null contexts, but this can be cell-line specific and may require further investigation. Some studies suggest that PTEN-deficient tumors might require the inhibition of more than one p110 isoform for effective therapy.
Q5: My PIK3CA-mutant cell line is showing resistance to this compound. What are the potential reasons?
Several factors could contribute to unexpected resistance:
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Secondary Mutations: The development of secondary mutations in the PI3K pathway, such as in AKT1 or other downstream effectors, can bypass the effect of this compound.[8]
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Activation of Parallel Pathways: Cancer cells can develop resistance by activating parallel signaling pathways, such as the MAPK/ERK pathway, to compensate for PI3K inhibition.
-
Drug Efflux: Overexpression of drug efflux pumps like ABCB1 can reduce the intracellular concentration of the inhibitor.
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect drug concentration, degradation of the compound, or issues with the cell viability assay, can lead to misleading results.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound in the same cell line across experiments.
-
Possible Cause 1: Drug Stability and Storage. this compound, like many small molecules, can be sensitive to storage conditions. Improper storage can lead to degradation and loss of potency.
-
Solution: Ensure this compound is stored as recommended by the manufacturer, typically at -20°C or -80°C. Prepare fresh working solutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Cell Culture Conditions. Variations in cell passage number, confluency at the time of treatment, and media composition can affect drug sensitivity.
-
Solution: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. Use the same batch of media and supplements for all related experiments.
-
-
Possible Cause 3: Assay Variability. The choice of cell viability assay and variations in incubation times or reagent preparation can introduce variability.
Issue 2: No significant inhibition of AKT phosphorylation observed by Western blot after this compound treatment in a sensitive cell line.
-
Possible Cause 1: Insufficient Drug Concentration or Treatment Time. The concentration of this compound or the duration of treatment may not be sufficient to achieve maximal pathway inhibition.
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Solution: Perform a dose-response and time-course experiment. Test a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and collect lysates at different time points (e.g., 1, 6, 24 hours) to determine the optimal conditions for observing pathway inhibition.[11]
-
-
Possible Cause 2: Issues with Antibody or Western Blotting Protocol. The antibodies used for detecting phosphorylated AKT (p-AKT) may be of poor quality, or there may be technical issues with the Western blot procedure.
-
Solution: Validate the p-AKT antibody using a positive control (e.g., cells treated with a known AKT activator like IGF-1). Ensure efficient protein transfer and use appropriate blocking buffers and antibody concentrations. Always probe for total AKT as a loading control for the phosphorylated form.[4][12]
-
-
Possible Cause 3: Rapid Pathway Reactivation. In some cell lines, feedback loops can lead to a rapid reactivation of the PI3K pathway or parallel pathways.
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Solution: Analyze early time points after treatment (e.g., 30 minutes to 2 hours) to capture the initial inhibitory effect before feedback mechanisms are engaged.
-
Data Presentation
Table 1: this compound (SAR245408) IC50 Values in a Panel of Cancer Cell Lines with Defined PIK3CA and PTEN Status
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | This compound IC50 (µM) |
| T47D | Breast Cancer | E545K (Mutant) | Wild Type | ~5.8 |
| MCF7 | Breast Cancer | E545K (Mutant) | Wild Type | ~9.7 |
| BT474 | Breast Cancer | K111N (Mutant) | Wild Type | Not Available |
| A375 | Melanoma | Wild Type | Wild Type | 1.27 |
| UACC-62 | Melanoma | Wild Type | Wild Type | 1.16 |
| Hs-578-T | Breast Cancer | Wild Type | Wild Type | 1.63 |
| DU-4475 | Breast Cancer | Wild Type | Wild Type | 2.91 |
Data compiled from publicly available databases. IC50 values can vary based on experimental conditions.[13]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
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This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
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Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9][10]
-
2. Western Blot Analysis of PI3K Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.
-
Materials:
-
Cancer cell lines
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Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[4][11]
-
Visualizations
Caption: PI3K/AKT signaling pathway and points of intervention.
Caption: Workflow for assessing this compound sensitivity.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (XL-147; SAR-245408) | PI3K inhibitor | CAS 934526-89-3 | Buy this compound (XL147; SAR245408) from Supplier InvivoChem [invivochem.com]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting activated PI3K/mTOR signaling overcomes acquired resistance to CDK4/6-based therapies in preclinical models of hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell line-specific network models of ER+ breast cancer identify potential PI3Kα inhibitor resistance mechanisms and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Pilaralisib Formulation for In Vivo Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering challenges with the formulation of Pilaralisib for in vivo studies. Given its low aqueous solubility, achieving a stable and bioavailable formulation is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is a lipophilic molecule with poor solubility in aqueous solutions. Its solubility is significantly higher in organic solvents like DMSO. It is practically insoluble in water and ethanol.[1] This necessitates the use of co-solvents, surfactants, or other formulation strategies to prepare it for in vivo administration.
Q2: I am seeing precipitation after preparing my this compound formulation. What are the common causes and solutions?
A2: Precipitation is a common issue with poorly soluble compounds like this compound. The primary causes include:
-
Vehicle Incompatibility: The chosen vehicle may not have sufficient solubilizing capacity for the desired concentration of this compound.
-
Temperature Changes: A decrease in temperature during storage or administration can reduce solubility and lead to precipitation.
-
pH Shift: Changes in the pH of the formulation, especially upon dilution in physiological fluids, can alter the ionization state and solubility of the compound.
-
Incorrect Preparation Method: The order of adding components and the mixing technique can significantly impact the final formulation's stability.
Troubleshooting Steps:
-
Re-evaluate Vehicle Composition: Consider increasing the concentration of co-solvents or surfactants. Refer to the table of established formulations below for guidance.
-
Optimize Preparation Protocol: Ensure a clear solution is formed at each step before adding the next component. Sonication can aid in dissolution.[2]
-
Maintain Temperature: Prepare and store the formulation at a consistent temperature. If warming is used to dissolve the compound, ensure it remains in solution upon cooling to the administration temperature.
-
Consider a Suspension: If a stable solution cannot be achieved at the desired concentration, preparing a homogenous and fine-particle suspension is a viable alternative. The use of suspending agents like carboxymethylcellulose sodium (CMC-Na) is recommended.
Q3: What are some established in vivo formulations for this compound?
A3: Several formulations have been reported for preclinical and clinical studies with this compound. The choice of formulation depends on the desired route of administration (e.g., oral gavage, intravenous injection) and the required dose.
Quantitative Data Summary
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ~100 mg/mL (184.83 mM) | [1] |
| Ethanol | < 1 mg/mL (insoluble) | [1] |
| Water | Insoluble | [1] |
Table 2: Example In Vivo Formulations for this compound
| Formulation Composition | Achieved Concentration | Route of Administration | Notes | Reference |
| Carboxymethylcellulose sodium (CMC-Na) based suspension | ≥ 5 mg/mL | Oral | Forms a homogeneous suspension. | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL | Not Specified | Results in a clear solution. | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Not Specified | Forms a suspension; requires ultrasonication. | |
| 10 mM HCl in sterile water | 0.5 mg/mL | Injection | Results in a clear solution; should be used immediately. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension in CMC-Na for Oral Gavage
-
Objective: To prepare a 5 mg/mL homogeneous suspension of this compound.
-
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Appropriate vials
-
-
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Heat gently and stir until the CMC-Na is fully dissolved. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound powder. For better suspension, consider gently grinding the powder with a mortar and pestle to reduce particle size.
-
Slowly add the this compound powder to the 0.5% CMC-Na solution while continuously stirring.
-
Continue to stir the mixture for at least 30 minutes to ensure a uniform suspension.
-
Visually inspect for any large aggregates. If present, continue stirring or gently sonicate.
-
Store the suspension at 4°C and ensure it is re-suspended by vortexing or stirring before each administration.
-
Protocol 2: Preparation of this compound Solution with Co-solvents
-
Objective: To prepare a 2.5 mg/mL clear solution of this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and pipettes
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the required volume of DMSO to the this compound powder and vortex or sonicate until it is completely dissolved. This will create a stock solution.
-
In a separate tube, add the required volume of PEG300.
-
While vortexing the PEG300, slowly add the this compound/DMSO stock solution.
-
Add the required volume of Tween80 to the mixture and continue to vortex.
-
Finally, add the required volume of sterile saline to the mixture and vortex until a clear, homogeneous solution is obtained.
-
This formulation should be prepared fresh before use.
-
Visualizations
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: General workflow for preparing a this compound solution for in vivo studies.
References
Validation & Comparative
A Comparative Guide to Pan-PI3K Inhibitors: Pilaralisib vs. Buparlisib
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. Pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, γ, and δ), represent a broad approach to block this oncogenic signaling. This guide provides a detailed, objective comparison of two prominent pan-PI3K inhibitors, Pilaralisib (SAR245408) and Buparlisib (BKM120), supported by experimental data to aid researchers in their drug development and discovery efforts.
Biochemical Potency and Isoform Selectivity
A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals nuances in the inhibitory profiles of this compound and Buparlisib against the different class I PI3K isoforms.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| This compound | 39[1][2][3][4] | 383 - 617 | 23[1][2][3][4] | 36[1][2][3][4] |
| Buparlisib | 52[5][6] | 166[5][6] | 262[5][6] | 116[5][6] |
Table 1: Comparison of in vitro IC50 values of this compound and Buparlisib against Class I PI3K isoforms in cell-free assays.
This compound demonstrates potent inhibition of the α, γ, and δ isoforms, with notably weaker activity against the β isoform.[1][2][3][4] In contrast, Buparlisib exhibits a more balanced, albeit generally less potent, inhibition profile across all four isoforms.[5][6]
In Vitro Cellular Activity
The anti-proliferative activity of these inhibitors has been evaluated in various cancer cell lines. The IC50 values for growth inhibition can vary depending on the cell line and the specific genetic alterations within the PI3K pathway.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Pediatric Preclinical Testing Program (PPTP) cell lines (median) | Various Pediatric Cancers | 10.9[1] |
| A wide range of 919 cancer cell lines (geometric mean) | Various Cancers | 26.3[7] | |
| Buparlisib | Sarcoma cell lines (range) | Bone and Soft Tissue Sarcomas | 0.56 - 1.9[8] |
| Glioma cell lines | Glioblastoma | 1 - 2[6] | |
| Multiple Myeloma cell lines (range) | Multiple Myeloma | <1 - >10[9] | |
| PCNSL patient-derived cell line (EC50) | Primary Central Nervous System Lymphoma | <0.5[10] |
Table 2: Comparison of in vitro cellular IC50 values of this compound and Buparlisib in various cancer cell lines.
It is important to note that direct comparison of these IC50 values should be made with caution, as they are derived from different studies with varying experimental conditions. However, the data indicates that both compounds exhibit anti-proliferative effects across a range of cancer types. A study on pediatric bone and soft tissue sarcomas suggested that Buparlisib had IC50 values that were five to 20-fold lower (i.e., more potent) than those observed for this compound in the same cancer types.[8]
Clinical Trial Overview
Both this compound and Buparlisib have undergone extensive clinical evaluation in various oncology settings.
This compound: Phase I and II clinical trials have investigated this compound as a monotherapy and in combination with other agents in patients with advanced solid tumors, lymphoma, and chronic lymphocytic leukemia (CLL).[11][12][13] In a Phase I study in patients with advanced solid tumors, this compound demonstrated a manageable safety profile and preliminary signs of anti-tumor activity.[14] Common treatment-related adverse events include rash, diarrhea, and fatigue.[12] In patients with CLL or relapsed/refractory lymphoma, this compound showed an acceptable safety profile and preliminary clinical activity.[11]
Buparlisib: Buparlisib has also been extensively studied in numerous clinical trials for a variety of cancers, including breast cancer, head and neck squamous cell carcinoma (HNSCC), and glioblastoma.[15][16][17] Phase I trials established a tolerable safety profile, with common adverse events being rash, hyperglycemia, liver function derangement, and psychiatric events.[15] While some trials showed promising disease control rates, others did not meet their primary endpoints, leading to the discontinuation of its development for certain indications.
Mechanism of Action and Signaling Pathways
Both this compound and Buparlisib are pan-class I PI3K inhibitors that competitively bind to the ATP-binding pocket of the PI3K enzyme.[16][18] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger in the PI3K pathway. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent dephosphorylation of Akt and its downstream targets, such as mTOR and S6 kinase, ultimately results in the inhibition of cell proliferation and induction of apoptosis.[15][18]
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
PI3K Kinase Activity Assay
Objective: To determine the in vitro inhibitory activity of compounds against purified PI3K isoforms.
Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3K phosphorylates a lipid substrate (e.g., PIP2) using ATP. The amount of ADP is quantified using a coupled enzyme system that generates a luminescent or fluorescent signal.
General Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant PI3K enzymes (α, β, γ, δ), lipid substrate, ATP, and the test compounds (this compound or Buparlisib) at various concentrations.
-
Reaction Setup: In a 96-well or 384-well plate, add the PI3K enzyme, the test compound, and the lipid substrate.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent converts the generated ADP to ATP, which is then used by a luciferase to produce light.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Buparlisib and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Conclusion
This compound and Buparlisib are both potent pan-class I PI3K inhibitors with distinct biochemical and cellular activity profiles. This compound shows strong inhibition against PI3Kα, γ, and δ isoforms, while Buparlisib has a more balanced profile across all four isoforms. Both inhibitors have demonstrated anti-cancer activity in preclinical models and have been evaluated in clinical trials, showing manageable safety profiles but with varying degrees of efficacy depending on the cancer type and therapeutic combination. The choice between these inhibitors for research and development purposes will depend on the specific research question, the target cancer type, and the desired isoform inhibition profile. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound (XL-147; SAR-245408) | PI3K inhibitor | CAS 934526-89-3 | Buy this compound (XL147; SAR245408) from Supplier InvivoChem [invivochem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phase I dose-escalation study of this compound (SAR245408, XL147), a pan-class I PI3K inhibitor, in combination with erlotinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I Dose‐Escalation Study of this compound (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I Dose-Escalation Study of this compound (SAR245408, XL147), a Pan-Class I PI3K Inhibitor, in Combination With Erlotinib in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buparlisib in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is Buparlisib used for? [synapse.patsnap.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pilaralisib (XL147) and Voxtalisib (SAR245409) in Oncology Research
In the landscape of targeted cancer therapy, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have emerged as a critical area of investigation. This guide provides a detailed comparison of two prominent PI3K pathway inhibitors: pilaralisib (XL147), a pan-class I PI3K inhibitor, and voxtalisib (SAR245409), a dual PI3K/mTOR inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, supported by experimental data and detailed methodologies.
Mechanism of Action and Target Specificity
This compound is an orally bioavailable small molecule that acts as a selective and reversible inhibitor of class I PI3K isoforms.[1] By binding to the ATP-binding site of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger in the PI3K signaling pathway. This inhibition leads to the downstream suppression of Akt activation, ultimately resulting in decreased tumor cell growth and survival.[1]
Voxtalisib is also an orally administered small molecule, but it possesses a dual inhibitory function, targeting both the class I PI3K isoforms and the mechanistic target of rapamycin (mTOR).[2] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival, and is a key downstream effector of the PI3K/Akt pathway. By inhibiting both PI3K and mTOR, voxtalisib provides a more comprehensive blockade of this critical signaling cascade.[2][3]
dot
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound and Voxtalisib.
Preclinical Efficacy
The in vitro potency of this compound and voxtalisib has been evaluated across various cancer cell lines. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their efficacy in inhibiting specific kinases.
| Target | This compound (XL147) IC50 (nM) | Voxtalisib (SAR245409) IC50 (nM) |
| PI3Kα | 39[4] | 39[5] |
| PI3Kβ | 383[4] | 113[6] |
| PI3Kγ | 23[4] | 9[6] |
| PI3Kδ | 36[4] | 43[6] |
| mTORC1 | >15,000[6] | 160[5] |
| mTORC2 | N/A | 910[5] |
| DNA-PK | N/A | 150[5] |
Clinical Efficacy
Both this compound and voxtalisib have been evaluated in numerous clinical trials for a range of malignancies.
This compound (XL147) Clinical Trial Data
| Trial Identifier | Cancer Type | Phase | Key Findings | Reference |
| NCT00486135 | Advanced Solid Tumors | I | MTD established at 600 mg once daily (capsule) and 400 mg once daily (tablet). Partial responses observed in 11.1% of evaluable patients.[2][7] | |
| - | Chronic Lymphocytic Leukemia (CLL) / Lymphoma | I | Partial response in 50% of CLL patients and 20% of lymphoma patients.[8] | |
| NCT01240460 | Advanced or Recurrent Endometrial Carcinoma | II | Objective response rate of 6.0%.[9] |
Voxtalisib (SAR245409) Clinical Trial Data
| Trial Identifier | Cancer Type | Phase | Key Findings | Reference |
| NCT00704080 | High-Grade Glioma | I | MTD established at 90 mg once daily or 40 mg twice daily in combination with temozolomide. Partial response in 4% of evaluable patients.[2][5] | |
| - | Relapsed/Refractory Non-Hodgkin Lymphoma or CLL | II | Promising efficacy in follicular lymphoma with an overall response rate of 41.3%.[10] | |
| NCT01410513 | Relapsed/Refractory B-cell Malignancies | Ib | In combination with rituximab +/- bendamustine, showed acceptable safety and encouraging anti-tumor activity.[11] |
Head-to-Head Comparison
A phase I/II dose-escalation study directly compared this compound and voxtalisib in combination with letrozole in patients with hormone-receptor-positive, HER2-negative metastatic breast cancer.[12][13]
| Parameter | This compound + Letrozole | Voxtalisib + Letrozole |
| Maximum Tolerated Dose (MTD) | 400 mg once daily | 50 mg twice daily |
| Partial Response | 1 patient | 0 patients |
| Progression-Free Survival at 6 months | 17% | 8% |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general representation for determining the cytotoxic effects of this compound and voxtalisib on cancer cell lines.
dot
Caption: A typical workflow for assessing cell viability using the MTT assay.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound or voxtalisib in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours or 5 days).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
This protocol outlines the general steps for assessing the inhibition of PI3K pathway signaling by this compound and voxtalisib.
Protocol Details:
-
Cell Lysis: Treat cells with this compound, voxtalisib, or vehicle control for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-S6K, S6K, p-4E-BP1, 4E-BP1) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
dot
Caption: A generalized workflow for Western Blot analysis.
Conclusion
This compound and voxtalisib represent two distinct strategies for targeting the PI3K signaling pathway. This compound offers a focused inhibition of class I PI3K isoforms, while voxtalisib provides a broader blockade by targeting both PI3K and mTOR. The choice between these inhibitors depends on the specific cancer type, the underlying genetic alterations, and the desired therapeutic strategy. The preclinical and clinical data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these agents.
References
- 1. Phase I dose-escalation study of this compound (SAR245408, XL147), a pan-class I PI3K inhibitor, in combination with erlotinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase I Dose‐Escalation Study of this compound (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II study of the PI3K inhibitor this compound (SAR245408; XL147) in patients with advanced or recurrent endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. Phase I/II dose-escalation study of PI3K inhibitors this compound or voxtalisib in combination with letrozole in patients with hormone-receptor-positive and HER2-negative metastatic breast cancer refractory to a non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Pilaralisib Target Engagement: A Comparative Guide for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pilaralisib, a pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, with other representative PI3K inhibitors. It is designed to assist researchers in selecting and designing cellular assays to validate the target engagement and downstream effects of this compound and its alternatives. The information presented is based on a synthesis of publicly available experimental data.
Introduction to this compound and the PI3K Pathway
This compound (also known as XL147 or SAR245408) is a potent and reversible inhibitor of all four class I PI3K isoforms (α, β, γ, and δ).[1][2] The PI3K pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it a key target for anti-cancer drug development.[1][2]
Activation of the PI3K pathway begins with the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K. PIP3 acts as a second messenger, recruiting downstream effectors such as AKT and PDK1 to the cell membrane, leading to their activation. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR and S6 kinase (S6K), promoting cell growth and survival.
Comparative Analysis of PI3K Inhibitors
To objectively assess the cellular activity of this compound, it is essential to compare its performance against other well-characterized PI3K inhibitors. This guide includes a comparison with the following agents:
-
Buparlisib (BKM120): A pan-class I PI3K inhibitor.[1]
-
Copanlisib (BAY 80-6946): A pan-class I PI3K inhibitor with potent activity against PI3Kα and PI3Kδ.[3][4]
-
Idelalisib (CAL-101): An isoform-selective inhibitor of PI3Kδ.[5][6]
Biochemical Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against the four class I PI3K isoforms in cell-free biochemical assays. This data provides a baseline for understanding the intrinsic potency and selectivity of each inhibitor.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Reference(s) |
| This compound | 39 | 383 | 23 | 36 | [1] |
| Buparlisib | 52 | 166 | 262 | 116 | [1] |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | [3][4] |
| Idelalisib | 8600 | 4000 | 2100 | 19 | [6] |
Cellular Activity
The following table presents a summary of the cellular IC50 values for the inhibition of cell viability in various cancer cell lines. These values reflect the ability of the inhibitors to penetrate cells and engage their target in a complex cellular environment. It is important to note that these values can vary depending on the cell line and the specific assay conditions used.
| Inhibitor | Cell Line | Assay Type | Cellular IC50 | Reference(s) |
| This compound | Various | Cell Viability | Median: 10.9 µM | [7] |
| Buparlisib | U87 (glioma) | Cell Viability (72h) | ~1 µM | [8] |
| Copanlisib | Various | Not specified | Not specified | |
| Idelalisib | TMD8 (DLBCL) | Cell Viability | 220 nM | [9] |
Experimental Protocols for Target Engagement
Validating the target engagement of PI3K inhibitors in a cellular context is crucial. The following are detailed protocols for key experiments to assess the efficacy of this compound and its alternatives.
Western Blotting for Downstream Signaling
This method is used to measure the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT and S6 ribosomal protein. A decrease in the phosphorylation of these proteins upon inhibitor treatment indicates target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF7, PC3, U87) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours.
-
Treat cells with varying concentrations of this compound or other PI3K inhibitors (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a DMSO-treated vehicle control.
-
Stimulate cells with a growth factor (e.g., 100 ng/mL IGF-1 or EGF) for 15-30 minutes to activate the PI3K pathway.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 (Ser235/236), and total S6 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
PIP3 Quantification Assay
This assay directly measures the levels of PIP3, the direct product of PI3K activity. A reduction in PIP3 levels upon inhibitor treatment provides direct evidence of target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as for Western blotting.
-
-
Lipid Extraction:
-
After treatment, aspirate the media and add ice-cold 0.5 M trichloroacetic acid (TCA) to the cells.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cells and wash with 5% TCA.
-
Perform a lipid extraction using a mixture of methanol, chloroform, and HCl.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen or in a vacuum concentrator.
-
-
PIP3 Measurement:
-
Resuspend the dried lipid extract in the appropriate assay buffer provided with a commercial PIP3 quantification kit (e.g., ELISA-based or mass spectrometry-based).
-
Follow the manufacturer's instructions for the specific kit to measure PIP3 levels. This typically involves a competitive binding assay where extracted PIP3 competes with a labeled PIP3 for binding to a PIP3-binding protein.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PIP3.
-
Calculate the concentration of PIP3 in the samples based on the standard curve.
-
Normalize the PIP3 levels to the total protein content or cell number.
-
In-Cell Western™ Assay
This is a high-throughput alternative to traditional Western blotting for quantifying protein phosphorylation in whole cells, performed directly in microplates.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well black-walled imaging plate.
-
Follow the same treatment protocol as for Western blotting.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Blocking and Antibody Incubation:
-
Block the cells with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Incubate the cells with primary antibodies against the target proteins (e.g., phospho-AKT and a normalization protein like GAPDH or Tubulin) overnight at 4°C.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD) for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for each well.
-
Normalize the signal of the target protein to the signal of the normalization protein.
-
Visualizing Pathways and Workflows
PI3K Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade.
Western Blotting Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of PIP3 Levels Reveals an Unexpected Role for p110β in Early Adaptive Responses to p110α-Specific Inhibitors in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors | PLOS One [journals.plos.org]
A Comparative Analysis of Pilaralisib and Pictilisib for Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitors, Pilaralisib (SAR245408, XL147) and Pictilisib (GDC-0941), with a specific focus on their preclinical evaluation in glioblastoma (GBM). This document summarizes key performance data, details relevant experimental methodologies, and visualizes critical biological pathways and workflows to aid in research and development decisions.
Introduction to this compound and Pictilisib
Glioblastoma is the most aggressive form of primary brain cancer in adults, characterized by rapid cell proliferation and diffuse infiltration of brain tissue.[1][2] The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently hyperactivated in GBM, making it a prime target for therapeutic intervention.[1] this compound and Pictilisib are both orally bioavailable, pan-class I PI3K inhibitors that have been investigated for their potential in treating solid tumors, including glioblastoma.[1][3] They function by inhibiting the p110 catalytic subunits of PI3K (α, β, δ, and γ), thereby blocking downstream signaling cascades that promote tumor cell growth, survival, and proliferation.
Quantitative Performance Data
The following tables summarize the in vitro efficacy of this compound and Pictilisib against PI3K isoforms and in glioblastoma cell lines.
Table 1: Comparative IC50 Values Against PI3K Isoforms
| Compound | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) |
| This compound | 39 | 383 | 36 | 23 |
| Pictilisib | 3 | 33 | 3 | 75 |
Source:[1]
Table 2: Comparative IC50 Values in Glioblastoma Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | U-87 MG | 24.0 |
| U-251 | >30.0 | |
| U-373 MG | >30.0 | |
| Pictilisib | U-87 MG | 0.95 |
Source:[1]
Table 3: In Vivo Efficacy in Glioblastoma Xenograft Model
| Compound | Animal Model | Cell Line | Dosing | Tumor Growth Inhibition |
| This compound | Nude Mice | Multiple Human Xenografts | Not Specified | Significant tumor growth inhibition |
| Pictilisib | Murine | U-87 MG | 150 mg/kg (oral) | 98% |
Signaling Pathway and Experimental Workflow
PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the canonical PI3K/AKT/mTOR signaling pathway and indicates the points of inhibition by this compound and Pictilisib.
General Experimental Workflow for In Vivo Xenograft Studies
The following diagram outlines a typical workflow for evaluating the efficacy of PI3K inhibitors in a glioblastoma xenograft model.
Comparative Analysis Logic
This diagram illustrates the logical flow of the comparative analysis presented in this guide.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general method for determining the cytotoxic effects of this compound and Pictilisib on glioblastoma cell lines.
-
Cell Seeding: Glioblastoma cells (e.g., U-87 MG) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Pictilisib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
2. Western Blot Analysis for PI3K Pathway Inhibition
This protocol outlines a general procedure to assess the effect of this compound and Pictilisib on the phosphorylation of key proteins in the PI3K pathway.
-
Cell Lysis: Glioblastoma cells are treated with this compound, Pictilisib, or vehicle for a specified time. The cells are then washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated and total forms of PI3K pathway proteins (e.g., p-AKT, AKT, p-S6K, S6K).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
3. In Vivo Glioblastoma Xenograft Model
This protocol describes a general method for establishing and evaluating the efficacy of this compound and Pictilisib in a subcutaneous glioblastoma xenograft model.
-
Cell Preparation: U-87 MG glioblastoma cells are harvested from culture, washed, and resuspended in a suitable medium, such as a mixture of PBS and Matrigel.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used for the study.
-
Tumor Cell Implantation: A suspension of U-87 MG cells (typically 1-5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, and the volume is calculated using the formula: (length x width^2) / 2.
-
Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm^3), the mice are randomized into treatment groups: vehicle control, this compound, and Pictilisib. The drugs are administered orally at specified doses and schedules.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the treatment period. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume or weight between the treated and vehicle control groups. Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
Both this compound and Pictilisib demonstrate inhibitory activity against the PI3K pathway and glioblastoma cells in preclinical models. Based on the available IC50 data, Pictilisib appears to be a more potent inhibitor of the p110α, p110β, and p110δ isoforms and exhibits greater potency against the U-87 MG glioblastoma cell line in vitro. Furthermore, in vivo studies have shown a remarkable 98% tumor growth inhibition with Pictilisib in a U-87 MG xenograft model. While this compound has shown significant tumor growth inhibition in multiple human xenograft models, specific quantitative data in a glioblastoma model is needed for a direct comparison. The detailed experimental protocols provided in this guide offer a foundation for designing and interpreting further preclinical studies to elucidate the full potential of these PI3K inhibitors in the context of glioblastoma. Further head-to-head in vivo studies are warranted to definitively establish the comparative efficacy of this compound and Pictilisib in glioblastoma.
References
- 1. Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development [ouci.dntb.gov.ua]
- 2. The Selective PI3K Inhibitor XL147 (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pilaralisib and Idelalisib in Leukemia Models
In the landscape of targeted therapies for leukemia, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have emerged as a promising class of drugs. The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in various hematological malignancies.[1][2][3] This guide provides a comparative overview of two notable PI3K inhibitors, Pilaralisib (SAR245408) and Idelalisib (Zydelig), summarizing their mechanisms of action, preclinical and clinical data in leukemia models, and the experimental protocols used to generate this data.
Mechanism of Action and Target Specificity
This compound and Idelalisib both exert their anti-leukemic effects by inhibiting the PI3K enzyme, but they differ significantly in their target specificity.
This compound is a pan-Class I PI3K inhibitor, meaning it targets all four isoforms of the Class I PI3K enzyme: p110α, p110β, p110γ, and p110δ.[4][5][6][7] This broad-spectrum inhibition can potentially lead to a more comprehensive blockade of the PI3K pathway, which may be advantageous in leukemias where multiple isoforms are active.
Idelalisib , on the other hand, is a selective inhibitor of the PI3Kδ isoform.[8][9][10][11][12][13][14][15][16][17][18] The expression of PI3Kδ is largely restricted to hematopoietic cells, making Idelalisib a more targeted therapy for B-cell malignancies like chronic lymphocytic leukemia (CLL) and other lymphomas.[12][13] This selectivity is hypothesized to reduce off-target effects and associated toxicities.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling node in leukemia cells. Upon activation by upstream signals, such as growth factors or B-cell receptor (BCR) engagement, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and PDK1. Activated AKT then phosphorylates a multitude of substrates, including mTOR, leading to increased cell growth, proliferation, and survival. Both this compound and Idelalisib interrupt this cascade by inhibiting the initial phosphorylation of PIP2.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound and Idelalisib.
Comparative Efficacy in Leukemia Models
Preclinical Data
| Parameter | This compound | Idelalisib |
| Target PI3K Isoforms | α, β, γ, δ | δ |
| IC50 (PI3Kα) | 39 nM[4][19] | 8600 nM[16] |
| IC50 (PI3Kβ) | 383 nM[4] | 4000 nM[16] |
| IC50 (PI3Kγ) | 23 nM[4][19] | 2100 nM[16] |
| IC50 (PI3Kδ) | 36 nM[4][19] | Potent, EC50 of 6-8.9 nM in cell-based assays[16] |
| Reported Activity | Slowed tumor growth in multiple preclinical cancer models.[20][21] | Induces apoptosis in CLL cells in vitro and inhibits homing of ALL cells to the bone marrow in vivo.[18][22] |
Clinical Data in Leukemia/Lymphoma
| Parameter | This compound | Idelalisib |
| Indication | Investigational for CLL and lymphoma | Approved for relapsed CLL, follicular lymphoma (FL), and small lymphocytic lymphoma (SLL)[12][13][14][15][17] |
| Clinical Trial Phase | Phase I/II[5][6][7][23][24] | Approved Drug (Phase III data available)[14][18][25] |
| Reported Efficacy (CLL) | Partial response in 50% of patients in a Phase I study.[24] Nodal shrinkage ≥50% in 60% of CLL patients.[5][24] | In combination with rituximab, significantly improved progression-free survival (10.7 months vs 5.5 months with placebo + rituximab).[14][18] |
| Reported Efficacy (Lymphoma) | Partial response in 20% of patients in a Phase I study.[24] | Overall response rate of 54% in FL and 58% in SLL in a Phase II study.[14][15] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are summaries of typical experimental protocols used in the evaluation of these PI3K inhibitors.
In Vitro Cell Proliferation Assay
A common method to assess the cytotoxic activity of drugs like this compound and Idelalisib is the MTT or WST-1 assay.
Caption: A typical experimental workflow for an in vitro cell proliferation assay.
Methodology:
-
Cell Seeding: Leukemia cell lines (e.g., from the Pediatric Preclinical Testing Program) are seeded into 96-well plates at a specific density (e.g., 10,000 cells/well).[19]
-
Drug Treatment: 24 hours after seeding, cells are treated with a range of concentrations of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).[19]
-
Incubation: The plates are incubated for a specified duration, typically 3 to 5 days.[19]
-
Viability Assessment: A viability reagent such as MTT or WST-1 is added to each well. These reagents are converted into a colored formazan product by metabolically active cells.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC50) is then determined by plotting cell viability against the drug concentration.
In Vivo Xenograft Model
To evaluate the anti-tumor activity in a living organism, human leukemia cells are often implanted into immunodeficient mice.
Methodology:
-
Cell Implantation: Human leukemia cells are injected subcutaneously or intravenously into immunodeficient mice (e.g., BALB/c nu/nu or athymic female mice).[19]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. The treatment group receives the PI3K inhibitor (e.g., this compound at 100 mg/kg) orally, while the control group receives a vehicle.[19]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Logical Relationship: Target Profile and Clinical Application
The differing target profiles of this compound and Idelalisib have logical implications for their clinical development and potential applications.
Caption: Logical relationship between PI3K inhibitor target specificity and potential clinical characteristics.
Conclusion
Both this compound and Idelalisib are potent inhibitors of the PI3K pathway with demonstrated activity in leukemia models. This compound, as a pan-PI3K inhibitor, offers the potential for broad activity but may be associated with a wider range of side effects. In contrast, the PI3Kδ-selective nature of Idelalisib provides a more targeted approach for hematological malignancies, which has translated into its successful clinical development and approval for specific leukemia and lymphoma indications. The choice between a pan-inhibitor and a selective inhibitor will likely depend on the specific type of leukemia, the underlying genetic drivers, and the patient's overall health status. Further head-to-head studies are warranted to directly compare the efficacy and safety of these two agents in various leukemia subtypes.
References
- 1. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Idelalisib used for? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 12. Idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bionews.com [bionews.com]
- 15. Zydelig (idelalisib) for the Treatment of Three B-cell Blood Cancers - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. This compound | C25H25ClN6O4S | CID 56599306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. mdpi.com [mdpi.com]
- 23. Phase I Dose‐Escalation Study of this compound (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phase I Trial of the Pan-PI3K Inhibitor this compound (SAR245408/XL147) in Patients with Chronic Lymphocytic Leukemia (CLL) or Relapsed/Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A phase 2 study of idelalisib plus rituximab in treatment-naïve older patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Pilaralisib vs. Next-Generation PI3K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. This has led to the development of numerous PI3K inhibitors. This guide provides a detailed comparison of pilaralisib, a pan-class I PI3K inhibitor, with a selection of next-generation PI3K inhibitors that exhibit greater isoform selectivity. The aim is to offer an objective resource for researchers and drug development professionals to inform preclinical and clinical research strategies.
Introduction to PI3K Inhibition
The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110γ, and p110δ. While p110α and p110β are ubiquitously expressed, p110γ and p110δ are primarily found in hematopoietic cells.
This compound (SAR245408/XL147) is a potent, orally bioavailable, pan-class I PI3K inhibitor with activity against p110α, p110δ, and p110γ isoforms.[1] The initial broad-spectrum inhibition of PI3K signaling showed therapeutic promise. However, this approach has been associated with a range of toxicities, likely due to the inhibition of multiple isoforms essential for normal physiological functions.
Next-generation PI3K inhibitors have been developed with improved isoform selectivity to enhance the therapeutic window by minimizing off-target effects. This guide will compare this compound to the following next-generation inhibitors:
-
Alpelisib (BYL719): A p110α-specific inhibitor.
-
Idelalisib (CAL-101): A p110δ-specific inhibitor.
-
Duvelisib (IPI-145): A dual p110δ/γ inhibitor.
-
Umbralisib (TGR-1202): A p110δ and casein kinase-1-epsilon (CK1ε) inhibitor.
-
Copanlisib (BAY 80-6946): A pan-class I PI3K inhibitor with potent activity against p110α and p110δ.
Data Presentation
Table 1: In Vitro Potency (IC50, nM) of PI3K Inhibitors Against Class I Isoforms
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ |
| This compound | 39[1] | >300 | 23[1] | 36[1] |
| Alpelisib | 5[2] | 1200[3] | 250[3] | 290[3] |
| Idelalisib | 8,600[4] | 4,000[4] | 2,100[4] | 2.5[5][6] |
| Duvelisib | 1602[7] | 85[7] | 27.4[7] | 2.5[7] |
| Umbralisib | >1000-fold selective for δ | >30-50-fold selective for δ | >15-50-fold selective for δ | 22.2[8] |
| Copanlisib | 0.5[9][10][11] | 3.7[9][10][11] | 6.4[9][10][11] | 0.7[9][10][11] |
Table 2: Clinical Efficacy of PI3K Inhibitors in Selected Malignancies
| Inhibitor | Cancer Type | Treatment Setting | Objective Response Rate (ORR) |
| This compound | Endometrial Carcinoma (recurrent) | Monotherapy | 6.0%[8][12] |
| Solid Tumors (in combination with paclitaxel and carboplatin) | Combination Therapy | 13.5%[13] | |
| CLL/Lymphoma | Monotherapy | 50% (CLL), 20% (Lymphoma)[14] | |
| Alpelisib | HR+/HER2- Breast Cancer (PIK3CA-mutated) | Combination with Fulvestrant | 12.5% (real-world data)[7] |
| Idelalisib | Relapsed CLL | Combination with Rituximab | 85.5%[15] |
| Treatment-naïve older CLL | Combination with Rituximab | 97%[9] | |
| Duvelisib | Relapsed/Refractory CLL/SLL | Monotherapy vs. Ofatumumab | 74% vs. 45%[11] |
| Relapsed/Refractory iNHL | Monotherapy | 46%[16] | |
| Umbralisib | Relapsed/Refractory Marginal Zone Lymphoma | Monotherapy | 52%[17] |
| Relapsed/Refractory Follicular Lymphoma | Monotherapy | 43%[18] | |
| Copanlisib | Relapsed/Refractory Indolent B-cell Lymphoma | Monotherapy | 60.6%[19][20] |
| Relapsed/Refractory B-NHL | Monotherapy | 42%[21] | |
| Relapsed/Refractory B-NHL | Combination with Rituximab | 89%[21] |
Table 3: Common Treatment-Related Adverse Events (All Grades, %)
| Adverse Event | This compound | Alpelisib | Idelalisib | Duvelisib | Umbralisib | Copanlisib |
| Diarrhea/Colitis | 40.3[8][12] | 59.3 (Diarrhea)[7] | 64 (including Colitis)[9] | 47 (Diarrhea)[11] | 10.1 (Grade ≥3 Diarrhea) | 35.2[19] |
| Hyperglycemia | 22.7[22] | 59.3[7] | - | - | - | 66.75[21] |
| Rash | 40.3[8][12] | 22.2[7] | 58[9] | 23[11] | - | - |
| Nausea | - | 40.7[7] | 38[9] | - | - | 34.98[21] |
| Fatigue | 40.9[22] | 25.9[7] | 31[9] | - | 52.2[6] | 30.33[21] |
| Neutropenia | 32.0 (Grade ≥3)[14] | 30 (Grade 3/4) | 33 (Grade ≥3)[23] | 26[11] | 11.5 (Grade ≥3) | 14.75 (Grade ≥3)[21] |
| Hypertension | - | - | - | - | - | 48.57[21] |
| Transaminitis | 4.5 (Grade ≥3 ALT)[8][12] | - | 67 (Elevated ALT/AST)[9] | 26 (Grade ≥3 ALT)[5] | 6.7/7.2 (Grade ≥3 ALT/AST) | - |
Experimental Protocols
In Vitro PI3K Enzyme Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified PI3K isoforms.
Principle: The kinase activity of PI3K is measured by quantifying the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), in the presence of ATP. The amount of ADP produced, which is directly proportional to the kinase activity, can be measured using a variety of methods, such as radioisotope labeling ([γ-32P]ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
General Protocol (ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare PI3K reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA), lipid substrate (PIP2), and ATP solution.
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the diluted inhibitor or vehicle (DMSO).
-
Add the PI3K enzyme and lipid substrate mixture.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Analysis: Measure luminescence using a plate reader. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of PI3K inhibitors on the metabolic activity and proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PI3K inhibitor or vehicle (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of PI3K Pathway Inhibition
Objective: To evaluate the effect of PI3K inhibitors on the phosphorylation status of downstream signaling proteins, such as AKT.
Principle: Western blotting is used to detect specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated forms of proteins, it is possible to assess the activation state of a signaling pathway. A decrease in the phosphorylation of AKT (at Ser473 and/or Thr308) is a common indicator of PI3K pathway inhibition.
General Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the PI3K inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT) and total AKT.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to determine the extent of pathway inhibition.
Mandatory Visualization
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Idelalisib Improves Outcomes in Heavily Pretreated CLL Patients - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. Duvelisib for CLL/SLL and follicular non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Real world outcomes with alpelisib in metastatic hormone receptor-positive breast cancer patients: A single institution experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A phase 2 study of idelalisib plus rituximab in treatment-naïve older patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and Safety of Duvelisib Following Disease Progression on Ofatumumab in Patients with Relapsed/Refractory CLL or SLL in the DUO Crossover Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase II study of the PI3K inhibitor this compound (SAR245408; XL147) in patients with advanced or recurrent endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I Dose‐Escalation Study of this compound (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I trial of the pan-PI3K inhibitor this compound (SAR245408/XL147) in patients with chronic lymphocytic leukemia (CLL) or relapsed/refractory ly... [en-cancer.fr]
- 15. ascopubs.org [ascopubs.org]
- 16. onclive.com [onclive.com]
- 17. onclive.com [onclive.com]
- 18. targetedonc.com [targetedonc.com]
- 19. Long-term safety and efficacy of the PI3K inhibitor copanlisib in patients with relapsed or refractory indolent lymphoma: 2-year follow-up of the CHRONOS-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Efficacy and safety of copanlisib in relapsed/refractory B-cell non-Hodgkin lymphoma: A meta-analysis of prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phase I Trial of a Tablet Formulation of this compound, a Pan‐Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
Validating Pilaralisib's Anti-Tumor Activity in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor activity of Pilaralisib, a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, with a focus on its validation in patient-derived xenograft (PDX) models. While specific quantitative data for this compound in PDX models is limited in publicly available literature, this document summarizes its mechanism of action and clinical context, and presents comparative data from other pan-PI3K inhibitors in PDX models to offer a comprehensive overview for research and drug development professionals.
This compound: Mechanism of Action and Clinical Context
This compound is an orally bioavailable small molecule that inhibits the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in tumor cell growth, proliferation, and survival.[1] By inhibiting class I PI3K isoforms (α, β, γ, and δ), this compound aims to block the downstream signaling cascade that promotes tumorigenesis.[2]
Clinical trials have evaluated this compound in a range of solid tumors and hematological malignancies.[2] However, as a monotherapy and in combination with other agents, it has demonstrated modest or limited anti-tumor activity in solid tumors.[3]
Comparative Efficacy of Pan-PI3K Inhibitors in Patient-Derived Xenograft Models
To provide a relevant preclinical context for this compound, this section presents efficacy data from other pan-PI3K inhibitors that have been evaluated in PDX models. These models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more predictive of clinical outcomes than traditional cell line-derived xenografts as they better recapitulate the heterogeneity of the original tumor.[4][5][6]
Table 1: Efficacy of Pan-PI3K Inhibitors in Solid Tumor PDX Models
| Compound | Cancer Type | PDX Model | Dosing | Tumor Growth Inhibition (TGI) (%) | Notes | Reference |
| BKM120 | Triple-Negative Breast Cancer | 17 TNBC PDX Models | 50 mg/kg, daily | Variable, with both sensitive and resistant models observed | Identified potential protein markers of resistance. | [4] |
| WX008 | Colorectal, Gastric, Lung, Breast Cancer | Multiple PDX Models | Not specified | Showed equivalent or superior efficacy at lower doses compared to BKM120. | High selectivity for PI3K over mTOR. | [7][8] |
| Alpelisib (PI3Kα-specific) | Breast, Colorectal, Kidney, Lung, Melanoma | 36 PIK3CA mutant PDX models | Not specified | Response varied by cancer type and specific mutation. | Highlights the importance of patient selection based on molecular markers. | [9] |
Note: This table presents a summary of findings from different studies and is intended for comparative purposes. Direct comparison of TGI values should be made with caution due to variations in experimental design.
Experimental Protocols
Establishment and Use of Patient-Derived Xenografts for Efficacy Studies
The following is a generalized protocol for the establishment of PDX models and their use in evaluating the anti-tumor efficacy of a therapeutic agent like this compound.
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients, typically during surgical resection or biopsy.[10]
-
Implantation: The tumor tissue is minced into small fragments and subcutaneously implanted into immunocompromised mice (e.g., NOD-scid or NSG mice).[10][11]
-
Tumor Growth and Passaging: Once the tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.[10]
-
Drug Efficacy Study:
-
Cohort Formation: Mice bearing established PDX tumors of a certain size are randomized into treatment and control groups.[11]
-
Treatment Administration: The investigational drug (e.g., this compound) is administered to the treatment group according to a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the observed effects.[11]
-
Biomarker Analysis: At the end of the study, tumors may be harvested for biomarker analysis (e.g., Western blot for phosphorylated AKT) to confirm target engagement and explore mechanisms of response or resistance.
-
Visualizing Key Processes and Pathways
PI3K/AKT/mTOR Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I Dose‐Escalation Study of this compound (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Resistance Biomarkers for PI3K Inhibitor in Triple Negative Breast Cancer Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicallab.com [clinicallab.com]
- 6. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Pilaralisib and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to targeted therapies remains a significant hurdle in oncology. Pilaralisib (SAR245408), a pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, has been investigated in numerous clinical trials. However, like other kinase inhibitors, its efficacy can be limited by intrinsic and acquired resistance. This guide provides a comparative overview of the known mechanisms of resistance to PI3K inhibitors and discusses potential cross-resistance scenarios between this compound and other kinase inhibitors, based on available preclinical and clinical data.
Understanding the Landscape of PI3K Inhibitor Resistance
Resistance to PI3K inhibitors is a multifaceted problem, often involving the activation of bypass signaling pathways, secondary mutations in the target pathway, or the upregulation of receptor tyrosine kinases (RTKs). While direct preclinical studies detailing the cross-resistance profile of this compound are limited, insights can be drawn from studies of other PI3K inhibitors.
A key consideration for a pan-PI3K inhibitor like this compound is its potential to overcome resistance mechanisms that affect isoform-specific inhibitors. For instance, in Mantle Cell Lymphoma (MCL) cell lines, resistance to PI3Kδ-specific inhibitors has been associated with an increased ratio of PI3Kα to PI3Kδ expression, suggesting that a pan-inhibitor targeting both isoforms could be more effective.[1] Similarly, the dual PI3K/mTOR inhibitor PQR309 has shown activity in lymphoma cell lines resistant to the PI3Kδ inhibitor idelalisib.
Conversely, resistance mechanisms that activate downstream components of the PI3K pathway or parallel signaling cascades are likely to confer broader cross-resistance. Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, is a well-documented resistance mechanism to PI3Kα inhibitors and may also confer resistance to pan-PI3K inhibitors.[2] Furthermore, activation of the MAPK and NOTCH signaling pathways has been identified as a mechanism of resistance to PI3K inhibitors.[3]
Comparative Data on Kinase Inhibitor Activity
| Kinase Isoform | This compound IC50 (nmol/L) |
| PI3Kα | 48 |
| PI3Kβ | 617 |
| PI3Kγ | 10 |
| PI3Kδ | 260 |
| Data derived from a Phase I trial of this compound in patients with chronic lymphocytic leukemia or relapsed/refractory lymphoma.[1] |
The following table outlines common mechanisms of resistance to various classes of PI3K inhibitors, which can be used to infer potential cross-resistance with this compound.
| Kinase Inhibitor Class | Examples | Common Resistance Mechanisms | Potential for Cross-Resistance with this compound |
| Pan-PI3K Inhibitors | Buparlisib, Pictilisib | PTEN loss, PIK3CA amplification, activation of MAPK and other bypass pathways.[4] | High, as these mechanisms often bypass the entire PI3K class I family. |
| Isoform-Selective PI3K Inhibitors | Alpelisib (PI3Kα), Idelalisib (PI3Kδ), Taselisib (PI3Kα, δ, γ) | Upregulation of other PI3K isoforms, secondary mutations in the target isoform, PTEN loss, AKT mutations.[2][5] | Potentially lower if resistance is due to isoform switching; higher if resistance is downstream of PI3K. |
| Dual PI3K/mTOR Inhibitors | Dactolisib, Voxtalisib | Activation of feedback loops involving RTKs, mutations in mTOR. | Dependent on the specific resistance mechanism. This compound would not overcome mTOR-mediated resistance. |
Signaling Pathways and Resistance Mechanisms
The diagrams below, generated using Graphviz, illustrate the PI3K signaling pathway and key resistance mechanisms.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway.
Figure 2: Potential resistance pathways to PI3K inhibition.
Experimental Protocols
The methodologies for determining kinase inhibitor resistance and cross-resistance typically involve the following key experiments:
1. Generation of Drug-Resistant Cell Lines:
-
Protocol: Cancer cell lines are continuously exposed to escalating concentrations of a specific kinase inhibitor (e.g., this compound) over a prolonged period (months).
-
Outcome: Selection of a subpopulation of cells that can proliferate in the presence of high concentrations of the drug, establishing a drug-resistant cell line.
2. Cell Viability and Proliferation Assays:
-
Protocol: Parental (sensitive) and resistant cell lines are seeded in multi-well plates and treated with a range of concentrations of various kinase inhibitors. Cell viability is assessed after a set incubation period (e.g., 72 hours) using assays such as MTT, CellTiter-Glo, or crystal violet staining.
-
Data Generated: Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is calculated for each drug in both sensitive and resistant cell lines. A significant increase in the IC50 value in the resistant line compared to the parental line indicates resistance. Comparing the IC50 values of different inhibitors in the resistant line reveals the cross-resistance profile.
3. Western Blot Analysis:
-
Protocol: Protein lysates from sensitive and resistant cells, treated with or without inhibitors, are separated by gel electrophoresis and transferred to a membrane. Specific antibodies are used to detect the phosphorylation status and total protein levels of key signaling molecules in the PI3K pathway (e.g., AKT, S6K, 4E-BP1) and potential bypass pathways (e.g., ERK).
-
Purpose: To confirm on-target inhibition and to investigate the activation of resistance pathways at the protein level.
4. Molecular Profiling:
-
Protocol: Genomic DNA and RNA are extracted from parental and resistant cell lines. Next-generation sequencing (NGS) or targeted sequencing is used to identify mutations in genes within the PI3K pathway (e.g., PIK3CA, PTEN, AKT1) and other cancer-related genes. RNA sequencing can identify changes in gene expression that may contribute to resistance.
-
Purpose: To identify the genetic basis of acquired resistance.
Conclusion
While direct experimental data on the cross-resistance profile of this compound is scarce, a comprehensive understanding of the known resistance mechanisms to other PI3K inhibitors provides a framework for predicting potential clinical challenges and designing rational combination therapies. The development of this compound-resistant preclinical models and their subsequent characterization against a panel of other kinase inhibitors would be a valuable contribution to the field, enabling a more precise understanding of its cross-resistance landscape and informing future drug development strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PTEN Loss Mediates Cross-Resistance to CDK4/6 and PI3Ka Inhibitors in Breast Cancer - Mass General Advances in Motion [advances.massgeneral.org]
- 3. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pilaralisib Capsule and Tablet Formulations: Pharmacokinetics and Clinical Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the capsule and tablet formulations of Pilaralisib (SAR245408), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. The data presented is compiled from Phase I and II clinical trials in patients with advanced solid tumors.
Executive Summary
Clinical studies have demonstrated that the tablet formulation of this compound leads to greater systemic exposure compared to the capsule formulation at equivalent and even higher doses. The steady-state plasma exposure (AUC) of a 400 mg tablet was found to be higher than both the 400 mg and 600 mg capsule formulations.[1][2] This difference in bioavailability led to the determination of a lower recommended Phase II dose for the tablet (400 mg once daily) compared to the maximum tolerated dose for the capsule (600 mg once daily).[1][2] This guide will delve into the quantitative pharmacokinetic data, the experimental methodologies employed in these pivotal studies, and the underlying signaling pathway of this compound.
Comparative Pharmacokinetics
The following tables summarize the key pharmacokinetic parameters for both the tablet and capsule formulations of this compound.
This compound Tablet Formulation: Pharmacokinetic Parameters
The following data were obtained from a Phase I study in patients with advanced solid tumors receiving daily doses of the tablet formulation.
| Dose Level (mg) | Day | N | Cmax (ng/mL) Mean (SD) | Tmax (hr) Median (Range) | AUC0–24 (ng·h/mL) Mean (SD) |
| 100 | 1 | 3 | 143 (37.7) | 4.0 (2.0-8.0) | 2,230 (558) |
| 28 | 3 | 1,020 (161) | 2.0 (2.0-4.0) | 16,900 (1,360) | |
| 200 | 1 | 6 | 211 (105) | 4.0 (2.0-8.0) | 3,360 (1,630) |
| 28 | 5 | 1,600 (394) | 4.0 (2.0-8.0) | 26,900 (8,210) | |
| 250 | 1 | 3 | 219 (134) | 8.0 (4.0-8.0) | 3,800 (2,430) |
| 28 | 3 | 1,290 (1,040) | 8.0 (4.0-23.1) | 21,300 (17,900) | |
| 400 | 1 | 7 | 422 (198) | 4.0 (2.0-8.0) | 7,100 (3,470) |
| 28 | 7 | 2,130 (801) | 6.0 (2.0-8.0) | 38,100 (15,100) | |
| 600 | 1 | 3 | 433 (144) | 4.0 (4.0-8.0) | 7,650 (2,730) |
| 28 | 2 | 2,055 (1,039) | 4.0 (2.0-6.0) | 36,950 (18,031) |
Data adapted from a Phase I clinical trial of the this compound tablet formulation.
This compound Capsule vs. Tablet Formulation: Comparative Steady-State Exposure
A direct comparison of the steady-state area under the curve (AUC) highlights the enhanced bioavailability of the tablet formulation.
| Formulation | Dose (mg) | Mean AUC0–24 (ng·h/mL) |
| Tablet | 400 | 2,820,000 |
| Capsule | 400 | 2,653,000 |
| Capsule | 600 | 1,930,000 |
Steady-state exposure was higher with the 400 mg this compound tablet formulation than with the 400 mg or 600 mg capsule formulations.[1][2]
While comprehensive pharmacokinetic data for the capsule formulation across a wide range of doses is not available in a consolidated format, studies have established a maximum tolerated dose of 600 mg once daily for the capsule.[1][2] Pharmacokinetic findings from studies involving the capsule were reported to be consistent with previous research.
Experimental Protocols
The pharmacokinetic data presented were primarily derived from Phase I, open-label, dose-escalation studies in patients with advanced solid tumors.
Study Design
A standard 3+3 dose-escalation design was utilized to determine the maximum tolerated dose (MTD) and recommended Phase II dose.[3] Patients received oral this compound once daily in continuous cycles.
Blood Sampling for Pharmacokinetic Analysis
To characterize the pharmacokinetic profile of this compound, blood samples were collected at multiple time points. A representative sampling schedule would include:
-
Pre-dose: Immediately before drug administration on Day 1 and Day 28 of the first cycle.
-
Post-dose: At multiple intervals after dosing, for example, at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
This intensive sampling allows for the determination of key pharmacokinetic parameters including Cmax, Tmax, and AUC.
Bioanalytical Method
Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This highly sensitive and specific technique is the standard for quantifying small molecule drugs in biological matrices.
Pharmacokinetic Data Analysis
Non-compartmental analysis was used to calculate the pharmacokinetic parameters from the plasma concentration-time data. This analysis was performed using validated software such as WinNonlin.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the context of this research, the following diagrams illustrate the experimental workflow for the pharmacokinetic studies and the signaling pathway targeted by this compound.
Caption: Experimental workflow for a typical pharmacokinetic study of this compound.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. Phase I Dose-Escalation Study of this compound (SAR245408, XL147), a Pan-Class I PI3K Inhibitor, in Combination With Erlotinib in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Trial of a Tablet Formulation of this compound, a Pan-Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Dose‐Escalation Study of this compound (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Pilaralisib with Other Targeted Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pilaralisib (also known as XL147 or SAR245408) is a potent and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has been evaluated in numerous preclinical and clinical studies.[1] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a key target for therapeutic intervention.[1] While this compound has shown some activity as a monotherapy, its true potential may lie in combination with other targeted agents to enhance anti-tumor efficacy and overcome resistance. This guide provides a comprehensive overview of the synergistic potential of this compound with other targeted therapies, supported by available experimental data.
Overview of this compound's Mechanism of Action
This compound selectively inhibits class I PI3K isoforms (α, β, γ, and δ), which are critical enzymes in a signaling pathway that promotes cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. This, in turn, prevents the activation of downstream effectors such as AKT and mTOR.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Preclinical Synergy of this compound with Other Targeted Agents
Preclinical studies have suggested that this compound can potentiate the anti-tumor effects of various chemotherapeutic and targeted agents. While specific quantitative synergy scores (e.g., Combination Index) are not consistently published, the enhancement of activity in combination is a strong indicator of synergistic or additive effects.
Combination with Chemotherapy
Preclinical xenograft models have shown that this compound enhances the anti-tumor efficacy of cytotoxic drugs. For instance, the combination of this compound with paclitaxel and carboplatin has been shown to result in greater tumor growth inhibition than either agent alone.[2] This preclinical rationale led to the clinical evaluation of this combination.
Combination with EGFR Inhibitors
The PI3K pathway has been implicated as a mediator of resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors.[3] Preclinical xenograft models demonstrated that this compound augments the anti-tumor efficacy of the EGFR inhibitor erlotinib.[3] This suggests that dual inhibition of both pathways could be a strategy to overcome resistance.
Clinical Studies of this compound in Combination Therapies
Based on promising preclinical data, several clinical trials have evaluated this compound in combination with other anti-cancer agents across various tumor types.
| Combination Agent(s) | Cancer Type(s) | Phase of Study | Key Findings |
| Paclitaxel and Carboplatin | Advanced Solid Tumors | Phase I | The combination was generally well-tolerated. However, the addition of this compound did not appear to significantly enhance the anti-tumor efficacy of paclitaxel and carboplatin in this patient population.[4][5] |
| Erlotinib | Advanced Solid Tumors | Phase I | The combination was well-tolerated, with evidence of simultaneous inhibition of the PI3K and EGFR signaling pathways. However, it demonstrated limited anti-tumor activity.[6][7] |
| Letrozole | HR+, HER2- Metastatic Breast Cancer | Phase I/II | The combination had an acceptable safety profile but showed limited efficacy in this endocrine therapy-resistant population.[8] |
| Trastuzumab | HER2+ Metastatic Breast Cancer | Phase I/II | The combination of this compound with trastuzumab had an acceptable safety profile but no objective responses were observed.[9] |
| Trastuzumab and Paclitaxel | HER2+ Metastatic Breast Cancer | Phase I/II | This combination had an acceptable safety profile and showed some clinical activity, with a partial response rate of 20% in evaluable patients.[9] |
Experimental Protocols
Detailed below are standardized protocols for assessing the synergistic index of drug combinations, which are representative of the methodologies used in the preclinical evaluation of this compound.
Cell Viability and Synergy Analysis
This workflow outlines the process for determining the synergistic effect of this compound in combination with another targeted agent in cancer cell lines.
Caption: A typical workflow for in vitro drug synergy assessment.
1. Cell Culture and Seeding:
-
Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.[10]
2. Drug Preparation and Treatment:
-
Stock solutions of this compound and the combination agent are prepared in a suitable solvent (e.g., DMSO).
-
A dose-response matrix is designed, with serial dilutions of each drug individually and in combination at fixed ratios.
-
Cells are treated with the drugs and incubated for a period of 72 hours.[11]
3. Cell Viability Assay:
-
After the incubation period, cell viability is assessed using a standard assay such as MTT or CellTiter-Glo.[10][12][13]
-
The assay measures metabolic activity, which correlates with the number of viable cells.
4. Synergy Calculation:
-
The raw data is normalized to the untreated control wells to determine the fractional inhibition for each drug concentration and combination.
-
Synergy is quantified using a mathematical model such as the Chou-Talalay method, which calculates a Combination Index (CI).[14][15][16] A CI value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[16] Alternatively, the Bliss independence model can be used.[17][18][19]
Western Blot Analysis for Pathway Modulation
This protocol is used to confirm that the drug combination is having the intended effect on the target signaling pathways.
1. Protein Extraction:
-
Cells are treated with this compound, the combination agent, or the combination for a specified period.
-
The cells are then lysed to extract total protein.
2. Protein Quantification:
-
The concentration of the extracted protein is determined using a method such as the BCA assay.
3. Gel Electrophoresis and Transfer:
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are then transferred to a membrane (e.g., PVDF).
4. Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for key proteins in the PI3K pathway (e.g., phospho-AKT, phospho-S6) and the pathway targeted by the combination agent.[20][21]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[20]
Conclusion
This compound, a pan-class I PI3K inhibitor, has shown promise in preclinical models when combined with other targeted agents and chemotherapies, suggesting synergistic or additive anti-tumor effects. While clinical trials have demonstrated that some of these combinations are well-tolerated, the enhancement in efficacy has been modest in the populations studied thus far. Further research is needed to identify the optimal combination partners for this compound and the patient populations most likely to benefit from these therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's synergistic potential.
References
- 1. The Selective PI3K Inhibitor XL147 (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I Dose‐Escalation Study of this compound (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Dose-Escalation Study of this compound (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I Dose-Escalation Study of this compound (SAR245408, XL147), a Pan-Class I PI3K Inhibitor, in Combination With Erlotinib in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I dose-escalation study of this compound (SAR245408, XL147), a pan-class I PI3K inhibitor, in combination with erlotinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I/II dose-escalation study of PI3K inhibitors this compound or voxtalisib in combination with letrozole in patients with hormone-receptor-positive and HER2-negative metastatic breast cancer refractory to a non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell-viability assay and drug combination analysis [bio-protocol.org]
- 11. Cell viability assay for drug synergy [bio-protocol.org]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A New Bliss Independence Model to Analyze Drug Combination Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of drug combination effect using a Bliss independence dose-response surface model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A New Bliss Independence Model to Analyze Drug Combination Data | Semantic Scholar [semanticscholar.org]
- 20. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Pilaralisib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of investigational compounds like Pilaralisib is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper handling, storage, and disposal of this compound, aligning with best practices for managing hazardous pharmaceutical waste.
This compound Safety and Handling Summary
This compound is an orally available small molecule that acts as a selective inhibitor of phosphoinositide-3 kinase (PI3K).[1] Due to its pharmacological activity and potential hazards, it must be handled with care. The following table summarizes key safety and handling information.
| Category | Information | Source |
| GHS Hazard Classification | H302: Harmful if swallowed. H372: Causes damage to organs through prolonged or repeated exposure. | [2] |
| Primary Hazards | Irritant, Health Hazard. | [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years. | [1][3] |
| Storage (In Solvent) | -80°C for up to 2 years; -20°C for up to 1 year. | [4] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. | General laboratory best practice |
Procedural Guidance for this compound Disposal
Step 1: Hazard Assessment
Before disposal, it is crucial to recognize that this compound is classified as a hazardous substance.[2] Therefore, it must not be disposed of in regular trash or flushed down the drain.[6]
Step 2: Segregation of Waste
Properly segregate this compound waste from other laboratory waste streams. This includes:
-
Unused or Expired Pure Compound: Keep in its original or a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), bench paper, vials, and pipette tips, should be considered contaminated waste.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container.
Step 3: Waste Collection and Labeling
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated hazardous waste container. This container should be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof container. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration.
Step 4: Storage of Waste
Store hazardous waste containers in a designated, secure area away from incompatible materials. This area should be well-ventilated and have secondary containment to prevent spills.
Step 5: Final Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5] They will work with an approved environmental management vendor for incineration or other appropriate disposal methods in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines.[5]
Experimental Protocols
No experimental protocols specifically for the disposal of this compound were found in the search results. The disposal of this compound should follow established protocols for hazardous pharmaceutical waste management.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. This compound (XL-147; SAR-245408) | PI3K inhibitor | CAS 934526-89-3 | Buy this compound (XL147; SAR245408) from Supplier InvivoChem [invivochem.com]
- 2. This compound | C25H25ClN6O4S | CID 56599306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. oncolink.org [oncolink.org]
- 7. health.uconn.edu [health.uconn.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
